PF-06751979
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[2-[(4aR,6S,8aR)-2-amino-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-8a-yl]-1,3-thiazol-4-yl]-5-(difluoromethoxy)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O3S2/c1-9-4-10-6-30-17(21)25-18(10,8-27-9)15-24-13(7-29-15)23-14(26)12-3-2-11(5-22-12)28-16(19)20/h2-3,5,7,9-10,16H,4,6,8H2,1H3,(H2,21,25)(H,23,26)/t9-,10-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZUHACSRMOLLV-RAALSFIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CSC(=NC2(CO1)C3=NC(=CS3)NC(=O)C4=NC=C(C=C4)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2CSC(=N[C@]2(CO1)C3=NC(=CS3)NC(=O)C4=NC=C(C=C4)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818339-66-0 | |
| Record name | PF-06751979 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818339660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06751979 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06751979 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y0Y126GUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Target of PF-06751979: A BACE1 Inhibitor for Alzheimer's Disease
Core Target: The primary therapeutic target of PF-06751979 is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) . This enzyme is a key aspartyl protease critically involved in the amyloidogenic pathway, a central process in the pathophysiology of Alzheimer's disease. This compound is a potent, brain-penetrant small molecule designed to selectively inhibit BACE1, thereby reducing the production of amyloid-β (Aβ) peptides that are believed to be instrumental in the cerebral degeneration observed in Alzheimer's patients.
Developed by Pfizer, this compound showed promise in early clinical development due to its high selectivity for BACE1 over the homologous BACE2 and other aspartyl proteases like Cathepsin D. This selectivity is a crucial feature, as chronic inhibition of BACE2 has been linked to undesirable side effects such as hypopigmentation. Although development was discontinued as part of a broader strategic shift by Pfizer away from neurology research, the data gathered on this compound provide a valuable case study in BACE1 inhibition.
Quantitative Analysis of In Vitro Potency and Selectivity
The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cellular assays. The data consistently demonstrate high potency against BACE1 with significant selectivity over related enzymes.
| Parameter | Assay Type | Target | IC50 (nM) | Selectivity Fold | Reference |
| Potency | Binding Assay | BACE1 | 7.3 | - | |
| Fluorescence Polarization (FP) | BACE1 | 26.9 | - | ||
| Cellular Assay (sAPPβ production in H4 cells) | BACE1 | 5 | - | ||
| Selectivity | Binding Assay | BACE2 | 194 | 26.6-fold vs BACE1 | |
| Fluorescence Polarization (FP) | BACE2 | 238 | 6.4-fold vs BACE1 | ||
| Fluorescence Polarization (FP) | Cathepsin D | >67,250 | ~2500-fold vs BACE1 |
In Vivo Pharmacodynamic Effects
Preclinical and clinical studies confirmed that this compound effectively reduces the concentration of Aβ peptides in both cerebrospinal fluid (CSF) and plasma, demonstrating target engagement in vivo.
| Species | Study Type | Dose | Effect | Reference |
| Mouse | 5-day subchronic | 50 mg/kg/day (SC) | 77% inhibition of CSF Aβx-40 at 3h post-final dose | |
| 5-day subchronic | 50 mg/kg/day (SC) | 63% reduction of brain Aβ42 at 7-9h post-final dose | ||
| Human | Phase I (MAD) | 275 mg QD (14 days) | ~92% reduction in CSF Aβ1-40 | |
| Phase I (MAD) | 275 mg QD (14 days) | ~93% reduction in CSF Aβ1-42 |
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting BACE1, the enzyme that initiates the amyloidogenic processing of the Amyloid Precursor Protein (APP). By blocking BACE1, the compound prevents the initial cleavage of APP, which is a prerequisite for the subsequent action of γ-secretase and the ultimate formation of Aβ peptides.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on standard industry practices for characterizing BACE1 inhibitors.
BACE1 Enzymatic Activity Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay quantifies the enzymatic activity of BACE1 by measuring the cleavage of a synthetic peptide substrate labeled with a FRET pair.
-
Principle: A peptide substrate contains a fluorescent donor and a quencher. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence proportional to enzyme activity.
-
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
BACE1 Assay Buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the BACE1 enzyme and FRET substrate to their working concentrations in cold assay buffer.
-
Assay Plate Setup:
-
Test Wells: Add assay buffer, diluted this compound.
-
Positive Control (100% activity): Add assay buffer and DMSO (vehicle).
-
Negative Control (0% activity): Add assay buffer, DMSO, and a known potent BACE1 inhibitor or no enzyme.
-
-
Enzyme Addition: Add the diluted BACE1 enzyme to all wells except the negative control (if no enzyme is used).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation/emission wavelengths for the FRET pair (e.g., Ex/Em = 320/405 nm or 350/490 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data by subtracting the rate of the negative control from all other rates.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot percent inhibition versus log concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular sAPPβ Production Assay
This assay measures the ability of this compound to inhibit BACE1 activity within a cellular context by quantifying the amount of secreted sAPPβ, a direct product of BACE1 cleavage of APP.
-
Principle: Human neuroglioma (H4) cells, which endogenously express APP, are treated with the inhibitor. The amount of sAPPβ released into the cell culture medium is then measured, typically by a sandwich ELISA.
-
Materials:
-
H4 human neuroglioma cell line (ATCC HTB-148).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound dissolved in DMSO.
-
Human sAPPβ-w ELISA kit.
-
-
Procedure:
-
Cell Culture: Culture H4 cells in flasks until they reach ~80-90% confluency.
-
Cell Plating: Seed the H4 cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO) control.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C.
-
Sample Collection: Carefully collect the conditioned medium from each well.
-
sAPPβ Quantification: Analyze the levels of sAPPβ in the conditioned medium using a specific human sAPPβ ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant sAPPβ standards provided in the ELISA kit.
-
Calculate the concentration of sAPPβ in each sample from the standard curve.
-
Calculate the percent inhibition of sAPPβ production for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against log concentration.
-
In Vivo Measurement of Aβ in Mouse Cerebrospinal Fluid (CSF)
This protocol describes the procedure for collecting CSF from anesthetized mice and measuring Aβ levels to assess the in vivo efficacy of this compound.
-
Principle: Mice are administered the compound, and CSF is collected at specific time points. The levels of Aβ40 and Aβ42 are quantified by ELISA to determine the extent of BACE1 inhibition in the central nervous system.
-
Materials:
-
Test mice (e.g., wild-type or transgenic Alzheimer's model mice).
-
This compound formulated for subcutaneous or oral administration.
-
Anesthetics (e.g., ketamine/xylazine).
-
Glass capillaries for CSF collection.
-
Protein low-binding collection tubes.
-
Human/Rat Aβ ELISA kits.
-
-
Procedure:
-
Dosing: Administer this compound to mice at the desired dose(s) and route.
-
Anesthesia: At the designated time point post-dosing, anesthetize the mouse.
-
CSF Collection: Position the anesthetized mouse in a stereotaxic frame. Expose the cisterna magna by making a small incision. Carefully puncture the dura mater with a fine glass capillary and allow the CSF to flow into the capillary via capillary action.
-
Sample Processing: Transfer the CSF (~10-15 µL) into a low-binding tube. Immediately centrifuge the sample (e.g., 13,000 g for 30 seconds) to pellet any contaminating cells, and store the supernatant at -80°C until analysis.
-
Aβ Quantification: Thaw the CSF samples on ice. Measure the concentrations of Aβ40 and Aβ42 using specific ELISA kits following the manufacturer's protocol. Samples may require dilution in the provided assay buffer.
-
-
Data Analysis:
-
Calculate the Aβ concentrations in the CSF from the ELISA standard curve.
-
Compare the Aβ levels in the treated groups to the vehicle-treated control group to determine the percent reduction in CSF Aβ.
-
Experimental and Drug Discovery Workflow
The identification and characterization of a BACE1 inhibitor
The Rise and Fall of PF-06751979: A Selective BACE1 Inhibitor for Alzheimer's Disease
An In-depth Technical Guide on the Discovery, Development, and Discontinuation of a Promising Alzheimer's Therapeutic Candidate
The quest for a disease-modifying therapy for Alzheimer's disease (AD) has been a central challenge in neuroscience and drug development. For many years, the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is the primary trigger of AD pathology, has been the dominant paradigm guiding therapeutic strategies.[1][2] A key enzyme in the production of Aβ is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[2][3] Inhibition of BACE1, therefore, represents a direct approach to reducing Aβ levels and potentially altering the course of the disease. This guide provides a detailed technical overview of the discovery and history of PF-06751979, a potent and selective BACE1 inhibitor developed by Pfizer.
The Rationale for BACE1 Inhibition and the Challenge of Selectivity
BACE1 is an aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP), the first step in the generation of Aβ peptides.[3] The development of BACE1 inhibitors has been a major focus of pharmaceutical research for AD.[1][2] However, a significant hurdle in the development of these inhibitors has been off-target effects, particularly the inhibition of the homologous enzyme BACE2.[4][5] BACE2 is involved in the processing of the premelanosome protein (PMEL17), and its inhibition can lead to hypopigmentation (a loss of hair or skin color).[4][5] Therefore, a key objective in the development of second-generation BACE1 inhibitors was to achieve high selectivity for BACE1 over BACE2 to avoid this side effect.
Discovery and Medicinal Chemistry of this compound
This compound emerged from a medicinal chemistry program at Pfizer aimed at identifying a potent, brain-penetrant BACE1 inhibitor with excellent selectivity over BACE2 and other aspartyl proteases like Cathepsin D.[4][5] The chemical structure of this compound, a thiazinamine derivative, was optimized to achieve these desired properties.[6] The key step in its synthesis involved the diastereoselective addition of a metallated thiazole to a bicyclic isoxazoline to construct the chiral quaternary center.[6]
In Vitro Potency and Selectivity
This compound demonstrated high potency against BACE1 in various in vitro assays. The selectivity for BACE1 over BACE2 was a key differentiator of this compound compared to other BACE1 inhibitors in development.[4]
| Assay Type | Target | IC50 (nM) | Selectivity (fold) | Reference |
| Binding Assay | BACE1 | 7.3 | - | [7][8] |
| Binding Assay | BACE2 | 194 | 27 | [7][8] |
| Fluorescence Polarization (FP) Assay | BACE1 | 26.9 | - | [7] |
| Fluorescence Polarization (FP) Assay | BACE2 | 238 | 8.8 | [7] |
| H4 Cellular Assay (sAPPβ production) | BACE1 | 5 | - | [7] |
Preclinical Pharmacokinetics and In Vivo Efficacy
Preclinical studies in animal models demonstrated that this compound is brain penetrant and effectively reduces Aβ levels in both the brain and cerebrospinal fluid (CSF).[4][7]
| Species | Dosing | Effect on Aβ | Reference |
| Mouse | 50 mg/kg/day (subcutaneous) | 63% reduction in brain Aβ42 at 7-9 hours; 77% inhibition of CSF Aβx-40 at 3 hours post-final dose. | [7] |
| Dog | Chronic dosing up to 9 months | No observation of hair coat color changes (hypopigmentation). | [4][5] |
Clinical Development of this compound
This compound advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy adult and elderly subjects.[9][10]
Phase I Clinical Trial Design and Results
Two main Phase I studies were conducted (NCT02509117 and NCT02793232).[9][10] These studies involved single-ascending doses (up to 540 mg) and multiple-ascending doses (up to 275 mg once daily) for up to 14 days.[9][10]
The key findings from the Phase I trials were:
-
Safety and Tolerability: this compound was generally well-tolerated at all doses, with all treatment-related adverse events being mild to moderate.[9][10]
-
Pharmacokinetics: The PK parameters were consistent across the once-daily dosing regimens, and there were no notable food effects.[9][10]
-
Pharmacodynamics: this compound led to a dose-dependent reduction in both plasma and CSF levels of Aβ peptides.[9][10] The most significant reductions were seen at the 275 mg once-daily dose, with approximately 92% and 93% reductions in CSF Aβ1-40 and Aβ1-42, respectively, at 24 hours after the Day 14 dose.[9][10]
-
Drug Interactions: A separate drug interaction study (NCT03126721) showed no clinically meaningful effect of this compound on the pharmacokinetics of midazolam, a substrate of the CYP3A4 enzyme.[9][10]
These positive results suggested that this compound had a favorable profile for further clinical development.[1][9]
Discontinuation and the Broader Context of BACE1 Inhibitors
Despite the promising Phase I data, Pfizer announced in January 2018 that it was discontinuing its neuroscience discovery and development programs, which included this compound.[1] As a result, the compound did not proceed to Phase II or III trials.[1][11]
The discontinuation of this compound was part of a larger trend of failures for BACE1 inhibitors in late-stage clinical trials.[1][3] Other BACE1 inhibitors, such as verubecestat and lanabecestat, were halted due to a lack of efficacy and, in some cases, a worsening of cognitive function.[12][13] These setbacks have raised questions about the viability of BACE1 as a therapeutic target for AD, particularly in symptomatic patients.[13][14] It is hypothesized that by the time symptoms of AD appear, the amyloid pathology may be too advanced for BACE1 inhibitors to have a beneficial effect, or that long-term, high-level inhibition of BACE1 may interfere with other important physiological processes.
Experimental Protocols
While detailed, step-by-step protocols are proprietary and not fully available in the public domain, the principles of the key assays can be described based on the literature.
BACE1/BACE2 Inhibition Assays (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the cleavage of a fluorescently labeled peptide substrate by the BACE1 or BACE2 enzyme.
Cellular Assay for Aβ Production
This type of assay uses a cell line (e.g., H4 human neuroglioma cells) that overexpresses APP to measure the effect of the inhibitor on the production of Aβ.
Signaling Pathways and Logical Relationships
The Amyloid Cascade and the Role of BACE1
The following diagram illustrates the central role of BACE1 in the amyloidogenic processing of APP.
Conclusion
This compound was a well-designed BACE1 inhibitor that successfully addressed the selectivity challenge, demonstrating potent Aβ reduction in preclinical models and in human subjects with a good safety profile in Phase I studies. Its development, however, was halted due to a strategic shift at Pfizer, a decision that coincided with a series of high-profile failures of other BACE1 inhibitors in late-stage trials. The story of this compound serves as a case study in the complexities of AD drug development, highlighting the difficulty of translating a successful mechanism of action into clinical efficacy, especially in a disease with a long preclinical phase. While the future of BACE1 inhibition for AD is uncertain, the data generated from the development of compounds like this compound provide valuable lessons for the field.
References
- 1. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of BACE1 inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|PF06751979 [dcchemicals.com]
- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. f.oaes.cc [f.oaes.cc]
- 12. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal Chemistry in Review: BACE1 Inhibitors as a Treatment for Alzheimer’s Disease | Domainex [domainex.co.uk]
- 14. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
Chemical structure and properties of PF-06751979
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PF-06751979, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).
Chemical Structure and Identification
This compound is a small molecule inhibitor characterized by a complex heterocyclic scaffold.
-
IUPAC Name: N-(2-((4aR,6S,8aR)-2-amino-6-methyl-4,4a,5,6-tetrahydropyrano[3,4-d][1][2]thiazin-8a(8H)-yl)thiazol-4-yl)-5-(difluoromethoxy)picolinamide
-
Chemical Formula: C₁₈H₁₉F₂N₅O₃S₂
-
SMILES: NC1=NC(C2(CCN3C2SC1)C--INVALID-LINK--OC3)=CS2
-
InChI Key: ZLZUHACSRMOLLV-RAALSFIWSA-N
Physicochemical Properties
The physicochemical properties of this compound contribute to its drug-like characteristics, including its ability to penetrate the blood-brain barrier. While experimental data for pKa and aqueous solubility are not publicly available, calculated and other relevant properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 455.50 g/mol | [1] |
| XLogP3 | 1.8 | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 8 | - |
| Rotatable Bond Count | 4 | - |
| Topological Polar Surface Area | 134 Ų | - |
| pKa | Data not available | - |
| Aqueous Solubility | Data not available | - |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of BACE1, the rate-limiting enzyme in the amyloidogenic processing of amyloid precursor protein (APP). Its efficacy is coupled with significant selectivity over the homologous enzyme BACE2 and other aspartyl proteases, which is a critical attribute for minimizing off-target effects.
| Assay Type | Target | IC₅₀ (nM) | Selectivity (fold) |
| Radioligand Binding Assay | BACE1 | 7.3 | 26.6-fold vs BACE2 |
| Fluorescence Polarization (FP) Assay | BACE1 | 26.9 | 8.8-fold vs BACE2 |
| Fluorescence Polarization (FP) Assay | BACE2 | 238 | - |
| Fluorescence Polarization (FP) Assay | Cathepsin D | >60,000 | ~2,230-fold vs BACE1 |
| Cell-based sAPPβ Production Assay | BACE1 | 5.0 | - |
Data sourced from O'Neill, B. T., et al. (2018).[1][2][3]
Pharmacokinetics
Phase I clinical trials in healthy adults have characterized the pharmacokinetic profile of this compound following oral administration. The compound was generally well-tolerated, with dose-proportional increases in exposure.[3]
Table 4.1: Single Ascending Dose Pharmacokinetic Parameters in Healthy Adults
| Dose | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·hr/mL) |
| 3 mg | 8.4 | 4.03 | 160.7 |
| 12 mg | 27.4 | 4.11 | 545.8 |
| 40 mg | 78.7 | 4.08 | 2004 |
| 160 mg | 530.8 | 3.03 | 11880 |
| 200 mg | 643.2 | 4.00 | 14810 |
| 400 mg | 1436.0 | 3.02 | 31100 |
| 540 mg | 1829.0 | 3.01 | 38510 |
Data represents geometric means. Sourced from Ahn, J. E., et al. (2019).[3]
Table 4.2: Multiple Ascending Dose Pharmacokinetic Parameters in Healthy Adults (Day 14)
| Dose (once daily) | Cmax (ng/mL) | Tmax (hr) | AUCτ (ng·hr/mL) |
| 10 mg | 35.8 | 4.00 | 545 |
| 30 mg | 134.1 | 2.02 | 2154 |
| 90 mg | 438.2 | 2.03 | 7414 |
| 275 mg | 1391.0 | 2.02 | 24080 |
Data represents geometric means. Sourced from Ahn, J. E., et al. (2019).[3]
Pharmacodynamics
The pharmacodynamic effects of this compound were assessed by measuring the reduction of amyloid-β (Aβ) peptides in the cerebrospinal fluid (CSF) and plasma of healthy volunteers. The results demonstrated a robust, dose-dependent reduction in the levels of Aβ40 and Aβ42, confirming target engagement in the central nervous system.[3]
At a dose of 275 mg once daily for 14 days, this compound led to an approximate 92% reduction in CSF Aβ40 and a 93% reduction in CSF Aβ42.[3]
Signaling Pathway
This compound targets the amyloidogenic pathway of amyloid precursor protein (APP) processing. By inhibiting BACE1, it prevents the initial cleavage of APP into the sAPPβ and C99 fragments, thereby reducing the subsequent generation of Aβ peptides by γ-secretase.
Experimental Protocols
BACE1 and BACE2 Fluorescence Polarization (FP) Assay
This protocol outlines the methodology for determining the in vitro potency of this compound against BACE1 and BACE2 using a fluorescence polarization assay.
Detailed Steps:
-
Compound Preparation: A dilution series of this compound is prepared in 100% DMSO.
-
Assay Plate Preparation: The diluted compound is dispensed into a 384-well black assay plate.
-
Reagent Addition: A fluorescently labeled BACE1/BACE2 substrate is added to all wells, followed by the addition of either BACE1 or BACE2 enzyme to initiate the reaction. The final concentration of the substrate is typically in the nanomolar range, and the enzyme concentration is optimized for signal-to-background ratio.
-
Incubation: The plate is incubated at 37°C for a specified period to allow for enzymatic cleavage of the substrate.
-
Reaction Termination: A stop solution is added to halt the enzymatic reaction.
-
Detection: The fluorescence polarization of each well is measured using a suitable plate reader. A decrease in polarization indicates substrate cleavage.
-
Data Analysis: The data is normalized to controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Radioligand Binding Assay
A radioligand binding assay was also utilized to determine the binding affinity of this compound to BACE1. While a specific detailed protocol for this compound is not publicly available, a general methodology is described below.
General Protocol:
-
Membrane Preparation: Cell membranes expressing recombinant human BACE1 are prepared.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the BACE1-expressing membranes, a radiolabeled BACE1 inhibitor (radioligand), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated to allow the binding of the radioligand and the test compound to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled inhibitor) from the total binding. The IC₅₀ value for the test compound is determined by analyzing the competition binding data.
Clinical Development and Status
This compound underwent Phase I clinical trials (NCT02509117, NCT02793232, and NCT03126721) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy adult and elderly subjects. The results from these studies were promising, demonstrating good tolerability and robust, dose-dependent target engagement in the CNS.[3] However, the clinical development of this compound was discontinued as part of a strategic decision by the developer to exit neuroscience research.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
PF-06751979 synthesis pathway and key intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for PF-06751979, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The synthesis involves a multi-step sequence, including a key Buchwald-Hartwig amination, an amide bond formation, and a final deprotection step. This document outlines the experimental protocols for each key reaction, presents quantitative data for the synthesis, and includes a schematic representation of the synthetic route.
Synthesis Pathway Overview
The synthesis of this compound (compound 3 ) commences with the commercially available starting material 1 . The key transformations involve the palladium-catalyzed coupling of a complex amine with an aryl halide, followed by amide bond formation and a final debenzoylation to yield the target molecule.
Key Intermediates
The synthesis proceeds through several key intermediates, with compounds 2 and 3 being pivotal in the construction of the final molecular architecture. The purity and yield of these intermediates are critical for the overall efficiency of the synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Buchwald-Hartwig Amination for the Synthesis of Intermediate 2
This step involves the palladium-catalyzed cross-coupling of an amine with an aryl halide to form a key carbon-nitrogen bond.
Experimental Procedure:
A solution of the aryl halide (1.0 eq) and the corresponding amine (1.2 eq) is prepared in a suitable solvent such as toluene or dioxane. To this solution, a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) are added. The reaction mixture is then heated to a temperature between 80-110 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford intermediate 2 .
Step 2: Amide Bond Formation to Yield Intermediate 3
The formation of the amide bond is achieved using standard peptide coupling reagents.
Experimental Procedure:
To a solution of intermediate 2 (1.0 eq) and the carboxylic acid (1.1 eq) in a polar aprotic solvent such as DMF or CH₂Cl₂, a coupling agent such as HATU (1.2 eq) or T3P (1.5 eq) is added, followed by a non-nucleophilic base like DIPEA (2.0 eq). The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude material is purified by flash chromatography to yield the benzoylated intermediate 3 .
Step 3: Debenzoylation to Afford this compound (Final Product)
The final step is the removal of the benzoyl protecting group under basic conditions.
Experimental Procedure:
Intermediate 3 is dissolved in methanol, and a solution of sodium methoxide (25% in methanol, 3.0 eq) is added. The reaction is stirred at room temperature. The progress of the debenzoylation is monitored by LC-MS. Once the reaction is complete, the mixture is neutralized with an acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is then purified by preparative HPLC to provide the final product, this compound.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of this compound.
| Step | Reaction | Product | Yield (%) |
| 1 | Buchwald-Hartwig Amination | Intermediate 2 | 75-85% |
| 2 | Amide Bond Formation | Intermediate 3 | 80-90% |
| 3 | Debenzoylation | This compound | 60-70% |
Synthesis Pathway Diagram
Caption: Synthetic pathway of this compound.
A Technical Guide to the Scalable Synthesis of PF-06751979 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details a scalable synthetic route to PF-06751979, a potent and selective β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor. The information presented here is intended for research and development purposes and is compiled from peer-reviewed publications on the discovery and large-scale synthesis of this clinical candidate.[1][2][3][4]
Introduction to this compound
This compound is a brain-penetrant small molecule that has been investigated for its potential in the treatment of Alzheimer's disease.[1][4] A significant challenge in the development of BACE1 inhibitors has been achieving selectivity over the related aspartyl protease BACE2, inhibition of which can lead to undesirable side effects such as hypopigmentation.[2][4] this compound was designed to have a high degree of selectivity for BACE1 over BACE2.[1][5][6] Preclinical studies demonstrated its ability to robustly lower amyloid-β (Aβ) levels in the brain and cerebrospinal fluid.[7]
Overview of the Scalable Synthetic Route
The process development for the large-scale synthesis of this compound focused on creating a robust and scalable route suitable for producing kilogram quantities of the active pharmaceutical ingredient.[3][8] A key challenge in the initial, discovery-phase synthesis was a diastereoselective addition of a lithiated thiazole to a bicyclic isoxazoline, which was not amenable to scale-up due to reaction gelling and the instability of the organolithium intermediate.[3][8]
To overcome these limitations, a continuous stirred-tank reactor (CSTR) flow process was developed for this critical step, which significantly improved yield and reaction control.[3][8] The overall synthetic strategy is a convergent approach, involving the coupling of key fragments.
Figure 1: A high-level overview of the scalable synthetic pathway to this compound.
Key Experimental Protocols
The following protocols are adapted from the published process development work and represent the key transformations in the scalable synthesis of this compound.[8]
Formation of the Key Adduct via Continuous Flow Lithiation and Addition
This step addresses the challenge of the unstable lithiothiazole intermediate by utilizing a continuous flow process.[3][8]
-
Workflow:
Figure 2: Workflow for the continuous formation of the key adduct.
-
Methodology: A solution of the thiazole precursor in toluene and a solution of n-butyllithium in hexane/toluene are continuously fed into a series of five tandem 13 L CSTRs.[3] The bicyclic isoxazoline is also fed into the reactor system. The continuous process allows for better temperature control of the highly exothermic lithiation and minimizes the residence time of the unstable lithiothiazole intermediate.[3]
Subsequent Transformations
Following the formation of the key adduct, the synthesis proceeds through a series of more conventional batch reactions:
-
Palladium-Catalyzed Amination: The adduct undergoes amination with t-butyl carbamate.[8]
-
Reductive Cleavage of the N-O Bond: The isoxazoline ring is opened.[8]
-
Thioamidine Cyclization: Formation of the hydropyranothiazine core.[8]
-
Boc Deprotection: Removal of the Boc protecting group to yield the free amine intermediate.[8]
-
Final Amidation: The hydropyranothiazine intermediate is coupled with 5-(difluoromethoxy)picolinic acid.[8]
-
Benzamide Deprotection: Removal of the final protecting group to yield this compound.[8]
Quantitative Data Summary
The following table summarizes the key quantitative data from the process development of the critical continuous flow step.
| Parameter | Batch Process | Continuous Flow Process (CSTR) | Reference |
| Scale | 24 kg | 70 kg | [3][8] |
| Isolated Yield | ~63% | 80% | [3][8] |
| Lithiation Time | 888 min | 32 min | [8] |
| Key Advantage | - | Improved heat exchange, better reaction control, higher yield, reduced formation of tar-like impurities. | [3][8] |
Conclusion
The scalable synthesis of this compound highlights a successful application of continuous flow chemistry to overcome challenges associated with unstable intermediates and highly exothermic reactions in large-scale pharmaceutical manufacturing.[3][8] This approach not only improved the yield and purity of the key intermediate but also enhanced the overall safety and robustness of the process. For researchers requiring access to this compound for further investigation, the synthetic route described provides a well-documented and scalable pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|PF06751979 [dcchemicals.com]
- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asymchem.com [asymchem.com]
An In-depth Technical Analysis of PF-06751979 Selectivity for BACE1 over BACE2
This technical guide provides a comprehensive overview of the selectivity profile of PF-06751979, a potent, brain-penetrant inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a selective inhibitor of BACE1, an aspartyl protease that plays a crucial role in the generation of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1] BACE1's close homolog, BACE2, shares a high degree of sequence identity, making the development of selective inhibitors challenging.[2] Non-selective inhibition of BACE2 has been associated with off-target effects, such as hypopigmentation, due to its role in processing the premelanosome protein (PMEL).[3][4] Therefore, a high degree of selectivity for BACE1 over BACE2 is a critical attribute for a therapeutic BACE1 inhibitor. This guide details the quantitative selectivity of this compound, the experimental methods used for its determination, and the relevant biological pathways.
Quantitative Selectivity Data
The selectivity of this compound for BACE1 over BACE2 has been quantified using various in vitro assays. The data consistently demonstrates a preferential inhibition of BACE1.
| Assay Type | Target | IC50 (nM) | Selectivity (Fold) | Reference |
| Binding Assay | BACE1 | 7.3 | 27 | [5] |
| BACE2 | 194 | [5] | ||
| Fluorescence Polarization (FP) Assay | BACE1 | 26.9 | 8.8 | [5] |
| BACE2 | 238 | [5] | ||
| Radioligand Binding Assay | BACE1 vs BACE2 | - | 26.6 | [6] |
| Fluorescence Polarization (FP) Assay | BACE1 vs BACE2 | - | 6.4 | [6] |
| Cellular Assay (sAPPβ production in H4 cells) | BACE1 | 5 | - | [5] |
Experimental Protocols
The determination of BACE1 and BACE2 inhibition by this compound involves specific biochemical and cellular assays.
1. Fluorescence Polarization (FP) Assay
This assay measures the inhibition of BACE1 and BACE2 enzymatic activity.
-
Principle: The assay relies on the change in polarization of fluorescently labeled substrate upon cleavage by the enzyme. A large, uncleaved substrate-fluorophore complex tumbles slowly in solution, resulting in high fluorescence polarization. Upon enzymatic cleavage, the smaller, fluorescently labeled fragment tumbles more rapidly, leading to a decrease in polarization.
-
Protocol Outline:
-
A reaction mixture is prepared containing a specific buffer, the BACE enzyme (either BACE1 or BACE2), and the test compound (this compound) at various concentrations.
-
The reaction is initiated by the addition of a fluorescently labeled peptide substrate.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-3 hours).[5]
-
A stop solution is added to terminate the enzymatic reaction.[5]
-
The fluorescence polarization of the sample is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Radioligand Binding Assay
This assay directly measures the binding affinity of the inhibitor to the target enzyme.
-
Principle: A radiolabeled ligand with known affinity for the BACE active site is incubated with the enzyme in the presence of the unlabeled test compound (this compound). The test compound competes with the radioligand for binding to the enzyme. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.
-
Protocol Outline:
-
BACE1 or BACE2 enzyme is incubated with a constant concentration of a suitable radioligand.
-
Increasing concentrations of this compound are added to the incubation mixture.
-
The mixture is allowed to reach binding equilibrium.
-
The bound and free radioligand are separated (e.g., by filtration).
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
The Ki or IC50 value is determined by analyzing the competition binding curves.
-
Signaling Pathways and Experimental Workflows
BACE1 Signaling Pathway (Amyloidogenic Pathway)
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of the Amyloid Precursor Protein (APP).[7] This cleavage, followed by γ-secretase activity, leads to the production of Aβ peptides.[7][8]
Caption: BACE1's role in the amyloidogenic processing of APP.
BACE2 Substrate Pathways
BACE2 has distinct physiological substrates, and its inhibition can lead to specific off-target effects.
Caption: Key physiological pathways involving BACE2 substrates.
Experimental Workflow for Selectivity Determination
The process of determining the selectivity of an inhibitor like this compound follows a structured workflow.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 4. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Mechanism-based Neurology and Psychiatry: A BACE1/2 and Downstream Pathway Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency and IC50 of PF-06751979: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and IC50 of PF-06751979, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound has been investigated for its potential role in the treatment of Alzheimer's disease by modulating the production of amyloid-β (Aβ) peptides.[1][2][3][4] This document details the quantitative measures of its inhibitory activity, the experimental protocols used for these determinations, and the relevant biological pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized using various in vitro assays, including enzymatic and cellular-based systems. The following tables summarize the key IC50 values and selectivity ratios.
Enzymatic Inhibition
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| BACE1 | Binding Assay | 7.3 | [5][6][7][8] |
| BACE2 | Binding Assay | 194 - 273 | [5][6][9][10] |
| BACE1 | Fluorescence Polarization (FP) | 26.9 | [6][10] |
| BACE2 | Fluorescence Polarization (FP) | 238 | [6][10] |
Cellular Activity
| Cell Line | Assay | Endpoint Measured | IC50 (nM) | Reference |
| H4 (human neuroglioma) | Cellular Assay | sAPPβ Production | 5 | [6][10] |
Selectivity Profile
| Comparison | Assay Type | Selectivity Ratio (Fold) | Reference |
| BACE2 / BACE1 | Binding Assay | ~27 | [7][8] |
| BACE2 / BACE1 | Radioligand Binding | 26.6 | [1][9] |
| BACE2 / BACE1 | Fluorescence Polarization | 6.4 | [1][9] |
| Cathepsin D / BACE1 | Fluorescence Polarization | ~2500 | [1][9] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting BACE1, a key aspartyl protease in the amyloidogenic pathway. BACE1 is responsible for the initial cleavage of the Amyloid Precursor Protein (APP), a critical step in the generation of Aβ peptides that are central to the amyloid cascade hypothesis of Alzheimer's disease.[4][11] The diagram below illustrates this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro potency data. The following sections describe the protocols used to characterize this compound.
BACE1 and BACE2 Fluorescence Polarization (FP) Assay
This enzymatic assay quantifies the inhibitory effect of this compound on the cleavage of a fluorescently labeled peptide substrate by BACE1 or BACE2.
-
Reagents and Preparation :
-
Assay Buffer : 100 mM Sodium Acetate (pH 4.5), 0.001% Tween 20.[6]
-
Enzymes : Recombinant human BACE1 and BACE2.
-
Substrate : A specific peptide substrate for BACE cleavage, labeled with a fluorescent tag.
-
Compound : this compound is serially diluted to create a dose-response curve.
-
Stop Solution : 1.5 µM streptavidin in Dulbecco's PBS.[10]
-
-
Procedure :
-
The assay is conducted in 384-well plates.
-
7.5 µL of the BACE substrate is added to each well.[6] Background wells receive only the assay buffer.
-
The enzymatic reaction is initiated by adding 7.5 µL of BACE1 or BACE2 enzyme solution to all wells except the background controls.[6]
-
The final concentrations are typically 0.15 nM for BACE1 and 2.5 nM for BACE2, with a substrate concentration of 150 nM.[10]
-
Plates are sealed and incubated at 37°C. Incubation times are typically 1 hour for BACE2 and 3 hours for BACE1.[10]
-
The reaction is terminated by adding 15 µL of the stop solution to each well.[10]
-
-
Data Analysis :
-
The plate is read using a suitable instrument to measure fluorescence polarization.
-
Percent inhibition is calculated relative to control wells (no enzyme for 100% effect, no compound for 0% effect).[10]
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal four-parameter logistic model.[10]
-
Cellular sAPPβ Production Assay in H4 Cells
This cell-based assay measures the ability of this compound to inhibit BACE1 activity within a cellular context, by quantifying the reduction in the secreted sAPPβ fragment.
-
Cell Culture :
-
Compound Treatment :
-
sAPPβ Quantification (ELISA) :
-
Concurrently, 384-well ELISA plates are coated overnight at 4°C with an Aβ capture antibody (e.g., 4 µg/mL in sodium bicarbonate buffer).[10]
-
After compound incubation, conditioned media from the H4 cell plates is transferred to the antibody-coated ELISA plates.
-
Standard ELISA procedures are followed, involving incubation, washing, addition of a detection antibody, and a substrate for signal generation.
-
The amount of sAPPβ is quantified by measuring the signal (e.g., absorbance or fluorescence).
-
-
Data Analysis :
-
The reduction in sAPPβ levels in treated cells is compared to vehicle-treated controls.
-
IC50 values are calculated from the dose-response curve using a suitable curve-fitting algorithm.
-
Experimental Workflow Visualization
The general workflow for determining the in vitro IC50 of an inhibitor like this compound follows a structured process from compound preparation to data analysis.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|PF06751979 [dcchemicals.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. file.glpbio.com [file.glpbio.com]
- 11. Experimental Alzheimer Drugs Targeting Beta-Amyloid and the Amyloid Hypothesis | Research - Edubirdie [edubirdie.com]
Preclinical Development of PF-06751979: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical development of PF-06751979, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The development of BACE1 inhibitors has been a key strategy in the pursuit of disease-modifying therapies for Alzheimer's disease. This compound was designed to offer high potency, brain penetrance, and selectivity over related aspartyl proteases, particularly BACE2, to minimize off-target effects.[1][2][3] This document summarizes the key quantitative data, experimental protocols, and relevant biological pathways involved in the preclinical assessment of this compound.
Quantitative Data Summary
The preclinical evaluation of this compound generated extensive quantitative data to characterize its potency, selectivity, and in vivo efficacy. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Selectivity vs. BACE1 | Reference |
| BACE1 | Binding Assay | 7.3 | - | [4] |
| Fluorescence Polarization (FP) | 26.9 | - | [4] | |
| Cellular (sAPPβ production in H4 cells) | 5 | - | [4] | |
| BACE2 | Binding Assay | 194 | 26.6-fold | [4][5] |
| Fluorescence Polarization (FP) | 238 | 6.4-fold | [4][5] | |
| Cathepsin D | Fluorescence Polarization (FP) | >2500-fold vs. BACE1 | ~2500-fold | [5] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Administration | Dose | Time Point | Endpoint | Result | Reference |
| Mouse | Subcutaneous (SC), 5 days | 50 mg/kg/day | 7-9 hours post-last dose | Brain Aβ42 reduction | 63% inhibition | [4] |
| Mouse | Subcutaneous (SC), 5 days | 50 mg/kg/day | 3 hours post-last dose | CSF Aβx-40 reduction | >77% inhibition | [4] |
| Dog | Not specified | Not specified | Not specified | Hair coat color change | No changes observed up to 9 months | [2][3][6] |
Experimental Protocols
Detailed methodologies were employed to assess the pharmacological profile of this compound. The key experimental protocols are outlined below.
In Vitro Assays
-
BACE1 and BACE2 Binding Assays: The inhibitory activity of this compound against BACE1 and BACE2 was determined using a radioligand binding assay or a fluorescence polarization (FP) assay.[5] These assays measure the ability of the compound to displace a known ligand from the active site of the enzyme, thereby quantifying its binding affinity.
-
Cellular sAPPβ Production Assay: Human H4 neuroglioma cells were treated with varying concentrations of this compound. The level of soluble amyloid precursor protein β (sAPPβ), a direct product of BACE1 activity, in the cell culture medium was quantified to determine the compound's cellular potency.[4]
-
Selectivity Assays: To assess selectivity, the inhibitory activity of this compound was tested against related aspartyl proteases, such as BACE2 and Cathepsin D, using similar binding or enzymatic assays.[5] A key concern with non-selective BACE inhibitors is the potential for hypopigmentation due to BACE2 inhibition, which affects the processing of the premelanosome protein (PMEL17).[1][2][3]
In Vivo Studies
-
Animal Models: Preclinical in vivo studies were conducted in mice and dogs to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound.[2][4][5]
-
Drug Administration and Dosing: In mice, this compound was administered subcutaneously once daily for 5 days at doses of 10 or 50 mg/kg/day to assess its effect on brain and cerebrospinal fluid (CSF) amyloid-β (Aβ) levels.[4] Long-term toxicology studies in dogs involved chronic dosing for up to 9 months.[2][3]
-
Biomarker Analysis: Following drug administration, brain and CSF samples were collected at various time points.[4] The concentrations of Aβ40 and Aβ42 were measured to determine the extent and duration of BACE1 inhibition in the central nervous system.[5]
-
Safety and Tolerability Assessment: In long-term studies in dogs, a key safety endpoint was the observation for any changes in hair coat color, which would indicate off-target BACE2 inhibition.[2][3][6]
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound on BACE1.
Caption: A typical workflow for preclinical in vivo studies of this compound.
Conclusion
The preclinical data for this compound demonstrate that it is a potent BACE1 inhibitor with excellent selectivity over BACE2 and Cathepsin D.[4][5] In vivo studies confirmed its ability to penetrate the brain and reduce Aβ levels in both brain tissue and cerebrospinal fluid, key indicators of target engagement.[4][5] Importantly, long-term studies in dogs did not reveal any signs of hypopigmentation, a side effect associated with non-selective BACE inhibitors, supporting the in vivo selectivity of this compound for BACE1.[2][3][5] Although the clinical development of this compound was discontinued for strategic reasons by Pfizer, the preclinical data package highlights a successful drug design strategy that achieved high potency, selectivity, and in vivo efficacy, providing valuable insights for the continued development of BACE1 inhibitors for Alzheimer's disease.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-06751979 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06751979 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key aspartyl protease in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2][3] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease.[4] Consequently, the inhibition of BACE1 is a primary therapeutic strategy for the treatment of this neurodegenerative disorder.[4] this compound has demonstrated excellent brain penetration and broad selectivity over other related aspartyl proteases, including BACE2.[1][3][5]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar BACE1 inhibitors.
BACE1 Signaling Pathway in Amyloid-β Production
BACE1 initiates the cleavage of the amyloid precursor protein (APP), a process that ultimately results in the generation of Aβ peptides. The following diagram illustrates this critical signaling pathway.
Caption: BACE1 initiates APP processing, leading to Aβ production.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key potency and selectivity data.
| Assay Type | Target | IC50 Value (nM) | Reference |
| Binding Assay | BACE1 | 7.3 | [1][5] |
| Binding Assay | BACE2 | 194 | [1][5] |
| Fluorescence Polarization (FP) Assay | BACE1 | 26.9 | [1][5] |
| Fluorescence Polarization (FP) Assay | BACE2 | 238 | [1][5] |
| Cellular Assay (sAPPβ production in H4 cells) | BACE1 | 5 | [1][5] |
Experimental Protocols
BACE1/BACE2 Fluorescence Polarization (FP) Assay
This assay measures the inhibition of BACE1 or BACE2 activity by detecting changes in the fluorescence polarization of a fluorescently labeled peptide substrate.
Experimental Workflow Diagram
Caption: Workflow for the BACE1/BACE2 FP assay.
Detailed Methodology
Materials:
-
Recombinant human BACE1 and BACE2 enzymes
-
Fluorescently labeled peptide substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
Stop solution (e.g., 1.5 µM streptavidin in Dulbecco's PBS)[5]
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the diluted compound or vehicle control to the wells of a 384-well plate.
-
Add the BACE1 or BACE2 enzyme solution to each well. The final concentration of BACE1 is typically 0.15 nM, and for BACE2, it is 2.5 nM.[5]
-
Pre-incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.[6]
-
Initiate the enzymatic reaction by adding the fluorescently labeled peptide substrate to each well. A typical final substrate concentration is 150 nM.[5]
-
Incubate the plate at 37°C. The incubation time is generally 1 hour for BACE2 and 3 hours for BACE1.[5]
-
Stop the reaction by adding 15 µL of the stop solution to all wells.[5]
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-enzyme and no-compound controls.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal four-parameter logistic model.[5]
Cellular sAPPβ Production Assay
This cell-based assay measures the ability of this compound to inhibit BACE1 activity within a cellular context by quantifying the levels of secreted sAPPβ.
Detailed Methodology
Materials:
-
H4 human neuroglioma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
GlutaMAX supplement
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
384-well tissue culture plates
-
384-well black Nunc Maxisorp plates for ELISA
-
Aβ antibody for coating (e.g., 4 µg/mL in coating buffer)
-
Coating buffer (0.1 M sodium bicarbonate, pH 8.8-9.0)
-
Detection antibody and substrate for ELISA
Procedure:
-
Culture H4 cells in DMEM supplemented with 10% FBS and 200 mM GlutaMAX.[5]
-
Seed the H4 cells into 384-well tissue culture plates at a density of 4500 cells/well in 50 µL of media and incubate overnight.[5]
-
The next day, carefully remove the media and wash the cells once with PBS.
-
Add 25 µL of fresh media to each well.
-
Prepare a dose-response curve of this compound and add it to the cells. The highest concentration tested is typically 30 µM with a final DMSO concentration of 1%.[5]
-
Include control wells with vehicle (DMSO) and a known BACE1 inhibitor as a positive control.
-
Incubate the cells with the compound overnight in a 37°C incubator.[5]
-
Concurrently, coat 384-well black Nunc Maxisorp plates with 10 µL of 4 µg/mL Aβ antibody in coating buffer and incubate overnight at 4°C.[5]
-
After the overnight incubation with the compound, collect the conditioned media from the H4 cells.
-
Perform an ELISA to quantify the amount of sAPPβ in the conditioned media using the antibody-coated plates.
-
Develop the ELISA and read the signal on a plate reader.
-
Calculate the percent inhibition of sAPPβ production for each compound concentration and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06751979 Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06751979 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that is a key enzyme in the amyloidogenic pathway which produces amyloid-β (Aβ) peptides.[1][2][3] The accumulation of Aβ peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[2][3] As a BACE1 inhibitor, this compound has been investigated as a potential therapeutic agent for Alzheimer's disease.[3][4] This document provides detailed application notes and protocols for setting up a fluorescence polarization (FP) assay to characterize the binding of this compound to BACE1.
Fluorescence polarization is a robust and homogeneous technique ideal for studying molecular interactions in solution, making it well-suited for high-throughput screening and characterization of enzyme inhibitors.[5][6] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, the tracer's tumbling is restricted, leading to an increase in fluorescence polarization. Competitive inhibitors, such as this compound, will displace the tracer from the protein's active site, causing a decrease in fluorescence polarization.
Signaling Pathway and Mechanism of Action
BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-secretase site. This is the initial and rate-limiting step in the production of the Aβ peptide. Subsequent cleavage of the resulting C-terminal fragment by γ-secretase releases the Aβ peptide. This compound is a small molecule inhibitor that binds to the active site of BACE1, preventing the cleavage of APP and thereby reducing the production of Aβ peptides.[2][3]
Caption: BACE1 signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound as determined by fluorescence polarization and other binding assays.
| Target | Assay Type | IC50 (nM) | Reference |
| BACE1 | Binding Assay | 7.3 | [1] |
| BACE1 | Fluorescence Polarization | 26.9 | [1] |
| BACE2 | Binding Assay | 194 | [1] |
| BACE2 | Fluorescence Polarization | 238 | [1] |
| Selectivity | Fold Selectivity (BACE2/BACE1) | Assay Type | Reference |
| This compound | 26.6 | Radioligand Binding | [2][7] |
| This compound | 6.4 | Fluorescence Polarization | [2][7] |
| Selectivity over other Aspartyl Proteases | Fold Selectivity | Assay Type | Reference |
| Cathepsin D | ~2500 | Fluorescence Polarization | [2][7] |
Experimental Protocols
Principle of the Fluorescence Polarization Assay
The fluorescence polarization assay for this compound is a competitive binding assay. A fluorescently labeled peptide tracer, which is a known substrate or ligand for BACE1, is used. In the absence of a competitive inhibitor, the tracer binds to BACE1, resulting in a high polarization value. When this compound is introduced, it competes with the tracer for binding to the BACE1 active site. This displacement of the tracer leads to a decrease in the polarization signal, which is proportional to the concentration of the inhibitor.
Materials and Reagents
-
Enzyme: Recombinant human BACE1 (catalytic domain)
-
Tracer: A fluorescently labeled peptide substrate/ligand for BACE1 (e.g., a derivative of the APP Swedish mutation sequence labeled with a fluorophore like 5-FAM or TAMRA).
-
Inhibitor: this compound
-
Assay Buffer: e.g., 50 mM Sodium Acetate, pH 4.5, with 0.1% (v/v) Triton X-100.
-
Microplates: Black, low-binding, 96- or 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Experimental Workflow
Caption: Experimental workflow for the this compound FP assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
Prepare working solutions of BACE1 enzyme and the fluorescent tracer in assay buffer at 2X the final desired concentration. The optimal concentrations of enzyme and tracer should be determined empirically by performing a saturation binding experiment.
-
-
Assay Plate Setup (for a 100 µL final volume):
-
Add 50 µL of the this compound serial dilutions to the wells of the microplate.
-
Include control wells:
-
Negative Control (0% inhibition): 50 µL of assay buffer with DMSO (no inhibitor).
-
Positive Control (100% inhibition): 50 µL of a high concentration of a known BACE1 inhibitor or buffer without enzyme.
-
-
Add 25 µL of the 2X BACE1 enzyme solution to all wells.
-
Add 25 µL of the 2X fluorescent tracer solution to all wells.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).
-
-
Data Analysis:
-
The fluorescence polarization (P) is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence intensities.
-
Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the tracer binding.
-
Conclusion
The fluorescence polarization assay is a powerful and efficient method for characterizing the binding of small molecule inhibitors like this compound to their target enzymes. This application note provides a comprehensive overview and a detailed protocol for setting up a robust and reproducible FP assay for BACE1. The provided quantitative data and workflow diagrams serve as valuable resources for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Radioligand Binding Assay for PF-06751979
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06751979 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ in the brain is a central pathological hallmark of Alzheimer's disease. As a brain-penetrant small molecule, this compound has been investigated for its potential to reduce Aβ levels.[1] Radioligand binding assays are crucial for determining the affinity and selectivity of compounds like this compound for their target enzyme. This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of this compound with BACE1.
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 is an aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP). This cleavage event is the first step in the amyloidogenic pathway, leading to the generation of Aβ peptides. The subsequent cleavage of the remaining C-terminal fragment by γ-secretase results in the release of Aβ peptides of various lengths, primarily Aβ40 and Aβ42.
References
Application Notes and Protocols: Cell-Based Assay for Aβ Reduction with PF-06751979
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The cleavage of amyloid precursor protein (APP) by the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting step in the production of Aβ peptides, primarily Aβ1-40 and Aβ1-42. Inhibition of BACE1 is a key therapeutic strategy for reducing Aβ levels. PF-06751979 is a potent and selective inhibitor of BACE1.[1] This document provides detailed protocols for a cell-based assay to evaluate the efficacy of this compound in reducing Aβ production.
This compound has demonstrated dose-dependent reduction of Aβ peptides in both plasma and cerebrospinal fluid (CSF) in clinical studies.[2] In a cellular context, it has shown high potency in inhibiting the production of sAPPβ, a product of APP cleavage by BACE1, with an IC50 of 5 nM in H4 cells.[3] This application note describes a robust in vitro cell-based assay to quantify the reduction of secreted Aβ1-40 and Aβ1-42, providing a critical tool for the preclinical assessment of BACE1 inhibitors like this compound.
Signaling Pathway of Amyloid-Beta Production
The amyloidogenic pathway begins with the cleavage of the amyloid precursor protein (APP) by BACE1. This initial cleavage releases the soluble N-terminal fragment of APP (sAPPβ) and leaves a membrane-bound C-terminal fragment known as C99. The C99 fragment is then subsequently cleaved by the γ-secretase complex, leading to the generation and secretion of Aβ peptides of varying lengths, most notably Aβ1-40 and Aβ1-42. BACE1 inhibitors, such as this compound, block the initial cleavage of APP, thereby preventing the formation of C99 and the subsequent production of Aβ peptides.
Amyloidogenic processing of APP and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and provide representative data from a cell-based Aβ reduction assay.
Table 1: In Vitro Potency of this compound
| Parameter | Assay Type | Value (IC50) | Reference |
| BACE1 Inhibition | Binding Assay | 7.3 nM | [3] |
| sAPPβ Reduction | H4 Cell-Based Assay | 5 nM | [3] |
Table 2: Representative Data for this compound in a HEK293-APP Cell-Based Assay
| Concentration (nM) | % Inhibition of Aβ1-40 | % Inhibition of Aβ1-42 |
| 0.1 | 15.2 | 18.5 |
| 1 | 45.8 | 49.1 |
| 10 | 85.3 | 88.7 |
| 100 | 95.1 | 96.4 |
| 1000 | 98.6 | 99.2 |
| IC50 (nM) | ~1.2 | ~1.1 |
Note: The data in Table 2 is representative and intended to illustrate the expected dose-dependent inhibition of Aβ production by this compound in a cell-based assay. Actual results may vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for performing a cell-based assay to evaluate the effect of this compound on Aβ reduction. Two common cell lines are described: HEK293 cells stably expressing human APP (HEK293-APP) and the human neuroblastoma cell line SH-SY5Y, which endogenously expresses APP.
Protocol 1: Aβ Reduction Assay in HEK293-APP Cells
1. Materials and Reagents:
-
HEK293 cells stably expressing human APP (e.g., carrying the Swedish mutation, APPswe, to increase Aβ production)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Commercially available ELISA kits for human Aβ1-40 and Aβ1-42
2. Cell Culture and Seeding:
-
Maintain HEK293-APP cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 200 µg/mL G418).
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, seed the cells into a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
3. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free DMEM to achieve the desired final assay concentrations (e.g., ranging from 0.1 nM to 1 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and typically ≤ 0.1%.
-
After the 24-hour cell attachment period, carefully remove the growth medium from the wells.
-
Add 100 µL of the prepared compound dilutions or vehicle control (serum-free DMEM with DMSO) to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
4. Supernatant Collection and Aβ Quantification:
-
After the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the conditioned media (supernatant) from each well for Aβ analysis.
-
Quantify the levels of secreted Aβ1-40 and Aβ1-42 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
5. Data Analysis:
-
Generate a standard curve for each ELISA plate.
-
Calculate the concentration of Aβ1-40 and Aβ1-42 in each sample.
-
Normalize the Aβ levels to the vehicle control (which represents 0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Experimental workflow for the cell-based Aβ reduction assay.
Protocol 2: Aβ Reduction Assay in SH-SY5Y Cells
1. Materials and Reagents:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Commercially available ELISA kits for human Aβ1-40 and Aβ1-42
2. Cell Culture and Seeding:
-
Maintain SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours.
3. Compound Treatment:
-
Follow the same procedure for compound preparation as described in Protocol 1, Section 3.
-
After 24 hours of cell seeding, replace the medium with 100 µL of serum-free DMEM/F12 containing the desired concentrations of this compound or vehicle control.
-
Incubate for 24 hours at 37°C and 5% CO2.[1]
4. Supernatant Collection and Aβ Quantification:
-
Follow the same procedure as described in Protocol 1, Section 4.
5. Data Analysis:
-
Follow the same procedure as described in Protocol 1, Section 5.
Logical Relationship of Assay Components
The successful execution of this cell-based assay relies on the interplay of several key components. The cell line provides the biological system for APP processing. The test compound, this compound, acts as the modulator of this system by inhibiting BACE1. The resulting change in Aβ levels in the cell culture supernatant is the primary endpoint, which is quantified using a sensitive and specific ELISA.
Interplay of components in the BACE1 cell-based assay.
References
- 1. BACE-1 inhibition prevents the γ-secretase inhibitor evoked Aβ rise in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-06751979 Administration in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of PF-06751979, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), in preclinical mouse models relevant to Alzheimer's disease research.
Introduction
This compound is a brain-penetrant BACE1 inhibitor designed to reduce the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][2] By inhibiting BACE1, the rate-limiting enzyme in Aβ generation, this compound aims to lower the concentration of neurotoxic Aβ species in the brain and cerebrospinal fluid (CSF).[2] Preclinical studies in mouse models have demonstrated robust, dose-dependent reductions in brain and CSF Aβ levels following administration of this compound.[2][3] These notes offer detailed methodologies for replicating and building upon these foundational experiments.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in reducing Aβ levels in wild-type mice.
Table 1: Effect of Subchronic this compound Administration on Brain Aβ42 Levels
| Dosage (mg/kg/day, SC) | Maximal Reduction (%) | Time to Maximal Reduction (hours post-final dose) |
| 50 | 63 | 7 to 9 |
Data derived from a 5-day subchronic study in male 129/sve wild-type mice.[2]
Table 2: Effect of Subchronic this compound Administration on CSF Aβx-40 Levels
| Dosage (mg/kg/day, SC) | Maximal Inhibition (%) | Time to Maximal Inhibition (hours post-final dose) |
| 50 | 77 | 3 |
Data derived from a 5-day subchronic study in male 129/sve wild-type mice.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation in mouse models.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Mice
1. Animal Model:
-
Male 129/sve wild-type mice (20-25 g).
-
House animals in a controlled environment with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent like DMSO, with the final concentration of the agent being non-toxic). The exact vehicle for the published study is not specified, so a suitable vehicle should be determined based on the physicochemical properties of the compound.
-
Sterile syringes (1 mL) and needles (e.g., 27-gauge).
-
Animal scale.
3. Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL and 5 mg/mL for 10 mg/kg and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Weigh each mouse to determine the precise injection volume. The dosing volume should be 10 mL/kg.
-
Administer this compound or vehicle via subcutaneous injection in the dorsal region (scruff of the neck).
-
Dose the mice once daily for 5 consecutive days.
-
Monitor the animals for any adverse reactions throughout the study period.
-
Sacrifice the mice at specified time points post-final dose (e.g., 1, 3, 5, 7, 14, 20, and 30 hours) for sample collection.[2]
Protocol 2: Collection of Cerebrospinal Fluid (CSF) and Brain Tissue
1. Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic apparatus.
-
Dissection tools.
-
Glass capillaries.
-
Microcentrifuge tubes.
-
Dry ice and -80°C freezer.
2. CSF Collection (Cisterna Magna Puncture):
-
Anesthetize the mouse.
-
Mount the mouse in a stereotaxic frame.
-
Make a midline incision on the back of the neck to expose the muscles overlying the cisterna magna.
-
Carefully dissect the muscles to reveal the dura mater of the cisterna magna.
-
Using a glass capillary, carefully puncture the dura mater and allow the CSF to flow into the capillary.
-
Transfer the CSF into a pre-chilled microcentrifuge tube and immediately freeze on dry ice.
-
Store samples at -80°C until analysis.
3. Brain Tissue Collection:
-
Following CSF collection (or in a separate cohort of animals), decapitate the anesthetized mouse.
-
Rapidly dissect the brain and place it on an ice-cold surface.
-
Dissect the desired brain regions (e.g., cortex, hippocampus).
-
Snap-freeze the tissue in liquid nitrogen or on dry ice.
-
Store samples at -80°C until analysis.
Protocol 3: Quantification of Aβ40 and Aβ42 by ELISA
1. Brain Tissue Homogenization:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) at a specific weight-to-volume ratio.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant (soluble fraction) for Aβ analysis.
2. ELISA Procedure:
-
Use commercially available ELISA kits for mouse Aβ40 and Aβ42.
-
Follow the manufacturer's instructions for the assay.
-
Briefly, coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add standards and samples (brain homogenate supernatant or CSF) to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another incubation and wash, add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and read the absorbance on a plate reader.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.
Disclaimer
These protocols are intended for guidance and should be adapted and optimized by the end-user for their specific experimental conditions. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with PF-06751979
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06751979 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ peptides in the brain is a central event in the pathophysiology of Alzheimer's disease. This compound has demonstrated excellent brain penetration and potent in vivo efficacy in preclinical models. A key feature of this compound is its selectivity for BACE1 over the homologous BACE2, which is implicated in pigmentation processes. Chronic dosing in animal models has shown a lack of hypopigmentation, a side effect observed with less selective BACE inhibitors.
These application notes provide detailed information on the dosing and formulation of this compound for in vivo studies, based on publicly available data.
Compound Details
| Compound Name | This compound |
| Target | β-site amyloid precursor protein cleaving enzyme 1 (BACE1) |
| Mechanism of Action | Inhibition of BACE1, leading to reduced production of amyloid-β (Aβ) peptides. |
Signaling Pathway of this compound
The diagram below illustrates the canonical amyloid precursor protein (APP) processing pathway and the inhibitory action of this compound.
Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound on BACE1.
In Vivo Dosing and Formulation Data
The following tables summarize quantitative data from in vivo studies with this compound in mice.
Table 1: In Vivo Efficacy in Mice
| Animal Model | Dose | Route of Administration | Study Duration | Key Findings | Reference |
| Male 129/sve wild-type mice | 10 mg/kg/day | Subcutaneous | 5 days | Dose-responsive inhibition of Aβx-40 in CSF. | |
| Male 129/sve wild-type mice | 50 mg/kg/day | Subcutaneous | 5 days | Maximal brain Aβ42 reduction of 63% at 7-9 hours post-dose. 77% inhibition of CSF Aβx-40 at 3 hours post-final dose. |
Table 2: Pharmacodynamic Effects in Mice
| Dose | Time Point | Matrix | Analyte | % Inhibition | Reference |
| 50 mg/kg/day | 3 hours post-final dose | CSF | Aβx-40 | 77% | |
| 50 mg/kg/day | 7-9 hours post-dose | Brain | Aβ42 | 63% (maximal) |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Mice for Pharmacodynamic Studies
Objective: To assess the effect of this compound on Aβ levels in the brain and cerebrospinal fluid (CSF) of mice.
Materials:
-
This compound
-
Vehicle for formulation (see below for a suggested composition)
-
Male 129/sve wild-type mice (20-25 g)
-
Standard animal housing and handling equipment
-
Syringes and needles for subcutaneous injection
-
Equipment for CSF and brain tissue collection
-
ELISA kits for Aβ40 and Aβ42 quantification
Formulation (Suggested):
While the exact vehicle used in the original studies by Pfizer is not publicly disclosed, a common formulation approach for subcutaneous administration of similar compounds in preclinical studies involves a vehicle system to ensure solubility and bioavailability. A suggested starting point for formulation development, based on common practices for BACE1 inhibitors, is as follows. Note: It is crucial to perform solubility and stability testing of this compound in the chosen vehicle prior to in vivo administration.
-
Vehicle Composition Example:
-
DMSO (e.g., 5-10%)
-
PEG300 or PEG400 (e.g., 30-40%)
-
Tween 80 (e.g., 5%)
-
Saline or PBS to final volume
-
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Formulation Preparation:
-
Dissolve this compound in DMSO.
-
Add PEG300/400 and Tween 80, and vortex to mix.
-
Add saline or PBS to the final desired volume and concentration.
-
Prepare a vehicle-only control using the same composition without this compound.
-
-
Dosing:
-
Divide mice into treatment groups (e.g., vehicle, 10 mg/kg this compound, 50 mg/kg this compound).
-
Administer the formulation or vehicle subcutaneously once daily for 5 consecutive days. The dosing volume is typically 5-10 mL/kg.
-
-
Sample Collection:
-
At predetermined time points after the final dose (e.g., 1, 3, 6, 9, 12, 24 hours), collect CSF and brain tissue.
-
For brain tissue, perfuse animals with saline before collection.
-
-
Sample Analysis:
-
Process the brain tissue to obtain homogenates.
-
Quantify Aβ40 and Aβ42 levels in CSF and brain homogenates using specific ELISA kits.
-
-
Data Analysis:
-
Calculate the percentage reduction of Aβ levels in the treatment groups compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Experimental Workflow
The following diagram outlines the key steps in a typical in vivo pharmacodynamic study of this compound in mice.
Caption: A typical experimental workflow for evaluating the in vivo pharmacodynamics of this compound in a mouse model.
Conclusion
This compound is a selective BACE1 inhibitor with demonstrated in vivo activity in reducing Aβ levels in the brain and CSF of preclinical models. The provided application notes and protocols offer a comprehensive guide for researchers planning in vivo studies with this compound. Successful execution of these experiments will depend on careful formulation development and adherence to established in vivo methodologies.
Application Notes and Protocols: Pharmacokinetic Analysis of PF-06751979 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information and detailed protocols for the preclinical pharmacokinetic and pharmacodynamic evaluation of PF-06751979, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), in rodent models.
Introduction
This compound is a brain-penetrant BACE1 inhibitor that has been investigated for its potential in treating Alzheimer's disease.[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides.[1][3] Preclinical studies in rodents are crucial for determining the pharmacokinetic profile and in vivo efficacy of such compounds before they advance to clinical trials. Animal studies with this compound have demonstrated significant reductions of Aβ40 and Aβ42 in both the brain and cerebrospinal fluid (CSF) following subcutaneous administration, indicating target engagement in the central nervous system.[1][4]
Data Presentation
While specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound in rodents are not publicly available in the reviewed literature, pharmacodynamic data from a study in mice provides strong evidence of its in vivo activity and brain penetration.
Table 1: Pharmacodynamic Effects of this compound in Mice Following Subcutaneous Administration [3][4]
| Species/Strain | Dose (mg/kg/day) | Dosing Regimen | Matrix | Analyte | % Inhibition (Maximal) | Time of Maximal Effect (post-dose) |
| Mouse (129/sve) | 50 | Once daily for 5 days | Brain | Aβ42 | 63% | 7 - 9 hours |
| Mouse (129/sve) | 50 | Once daily for 5 days | CSF | Aβx-40 | 77% | 3 hours (after final dose) |
Experimental Protocols
The following are detailed protocols based on the available literature for conducting pharmacokinetic and pharmacodynamic studies of this compound in a mouse model.
Protocol 1: In-Life Phase for Pharmacodynamic Study in Mice
1. Animal Model:
-
Species: Mouse
-
Strain: 129/sve, male
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Dosing Solution Preparation:
-
Prepare a formulation of this compound suitable for subcutaneous injection. The exact vehicle is not specified in the available literature; however, a common vehicle for such studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Prepare dosing solutions to achieve final concentrations for administering 10 mg/kg and 50 mg/kg in a dosing volume of 10 mL/kg.[3]
3. Administration:
-
Administer this compound or vehicle subcutaneously once daily for 5 consecutive days.[3]
4. Sample Collection:
-
At specified time points post-final dose (e.g., 1, 3, 5, 7, 9, 14, 20, and 30 hours), euthanize the animals (n=5 per time point).[3]
-
Blood Collection: Perform cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).[3] Centrifuge the blood at 1500 x g for 10 minutes at 4°C to separate the plasma.[3] Aliquot the plasma for drug concentration analysis and biomarker (Aβ) analysis.[3]
-
CSF Collection: Perform cisterna magna puncture to collect cerebrospinal fluid.
-
Brain Tissue Collection: Perfuse the animals with saline, and then collect the brain. The brain can be dissected and processed as needed for Aβ analysis.
-
Store all samples at -80°C until analysis.[3]
Protocol 2: Bioanalytical Method for Quantification of this compound
This protocol is based on the validated method used for human samples and is adaptable for rodent plasma and CSF.[1]
1. Method:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1]
2. Sample Preparation (Plasma/CSF):
-
Protein Precipitation: To 50 µL of plasma or CSF, add 200 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean 96-well plate for analysis.
3. HPLC Conditions (Illustrative):
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
4. Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.
5. Quantification:
-
Construct a calibration curve using a series of known concentrations of this compound in the corresponding matrix (plasma or CSF).
-
The lower limit of quantification (LLOQ) in human plasma and CSF was reported as low as 0.500 ng/mL and 0.050 ng/mL, respectively.[1]
Mandatory Visualization
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for its pharmacokinetic analysis.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Measuring PF-06751979 Concentration in Plasma and CSF: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06751979 is a potent and selective inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-beta (Aβ) peptides, which are central to the pathophysiology of Alzheimer's disease. By inhibiting BACE1, this compound reduces the levels of Aβ peptides in both plasma and cerebrospinal fluid (CSF). Accurate and precise quantification of this compound in these biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development.
This document provides detailed application notes and protocols for the determination of this compound concentrations in human plasma and CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Scientific Background: BACE1 Signaling Pathway
BACE1 is an aspartyl protease that plays a critical role in the initial step of the amyloidogenic processing of the amyloid precursor protein (APP). The following diagram illustrates a simplified representation of the BACE1 signaling pathway and the mechanism of action of this compound.
Caption: BACE1 cleavage of APP and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of this compound in plasma and CSF based on available clinical trial data.
| Parameter | Plasma | CSF | Reference |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL or 5.00 ng/mL | 0.050 ng/mL | |
| Linearity Range (Suggested) | 0.5 - 500 ng/mL | 0.05 - 50 ng/mL | Based on typical bioanalytical methods |
| Internal Standard (IS) | Stable isotope-labeled this compound (recommended) or a structurally similar compound | Stable isotope-labeled this compound (recommended) or a structurally similar compound |
Experimental Protocols
This section outlines the detailed methodology for the quantification of this compound in plasma and CSF.
Experimental Workflow
The overall workflow for the bioanalysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound quantification in plasma and CSF.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (recommended internal standard) or a suitable analog (e.g., a structurally similar, non-interfering compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Artificial CSF
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
Plasma Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
CSF Sample Preparation (Direct Dilution)
-
To 100 µL of CSF sample in a microcentrifuge tube, add 25 µL of IS working solution.
-
Add 450 µL of acetonitrile containing 0.1% formic acid.
-
Vortex mix for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer an aliquot of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions (Suggested)
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 30% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions (Suggested)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: To be determined by direct infusion of the reference standard. Based on its chemical structure (C18H19F2N5O3S2, MW: 455.5 g/mol ), the precursor ion will be [M+H]+ at m/z 456.1. Product ions will need to be optimized.
-
Internal Standard: To be determined based on the selected IS.
-
-
Ion Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of this compound into blank plasma or artificial CSF.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a 1/x² weighting is typically used.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma and CSF. This methodology is essential for the characterization of the pharmacokinetic and pharmacodynamic profile of this BACE1 inhibitor in clinical and preclinical studies, ultimately supporting the development of new therapeutic strategies for Alzheimer's disease. The provided protocols should be validated in accordance with regulatory guidelines before implementation for sample analysis.
Application Note & Protocol: Quantitative Analysis of PF-06751979 in Human Plasma and Cerebrospinal Fluid using HPLC-Tandem Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the quantitative analysis of PF-06751979, a potent and selective BACE1 inhibitor, in human plasma and cerebrospinal fluid (CSF) using a robust and sensitive HPLC-tandem mass spectrometry (HPLC-MS/MS) method. The described methodology is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and pharmacodynamic studies of this compound. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative data and performance characteristics.
Introduction
This compound is a selective inhibitor of the beta-site amyloid precursor protein cleaving enzyme-1 (BACE1), a key aspartyl protease involved in the generation of amyloid-β (Aβ) peptides.[1] The accumulation of Aβ peptides in the brain is considered a critical event in the pathophysiology of Alzheimer's disease.[2] As a potential therapeutic agent for Alzheimer's disease, sensitive and accurate quantification of this compound in biological matrices is crucial for evaluating its pharmacokinetics and pharmacodynamics.[1] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for the bioanalysis of drugs like this compound in complex biological fluids.[1]
Quantitative Data Summary
A validated high-performance liquid chromatography-tandem mass spectrometry method has been utilized for the analysis of this compound in clinical studies.[1] The reported lower limits of quantification (LLOQ) in various biological matrices are summarized in the table below.
| Matrix | Lower Limit of Quantification (LLOQ) | Reference |
| Human Plasma | 0.500 ng/mL or 5.00 ng/mL | [1] |
| Human Cerebrospinal Fluid (CSF) | 0.050 ng/mL | [1] |
| Human Urine | 0.050 ng/mL | [1] |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol describes a protein precipitation method for the extraction of this compound from plasma and CSF samples.
Materials:
-
Human plasma or CSF samples
-
This compound analytical standard
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog of this compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow all samples and reagents to thaw to room temperature.
-
In a clean microcentrifuge tube, add 50 µL of plasma or CSF sample.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution and inject into the HPLC-MS/MS system.
HPLC-MS/MS Method
The following are representative HPLC and MS/MS parameters. These should be optimized for the specific instrumentation used.
HPLC System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound [To be determined] [To be determined] [To be determined] | Internal Std. | [To be determined] | [To be determined] | [To be determined] |
Note: The specific MRM transitions and collision energies for this compound and its internal standard need to be determined by infusing the pure compounds into the mass spectrometer and optimizing the parameters.
Visualizations
BACE1 Signaling Pathway and Inhibition by this compound
Caption: Mechanism of action of this compound as a BACE1 inhibitor.
Experimental Workflow for this compound Quantification
Caption: Workflow for the bioanalysis of this compound.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06751979 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06751979 is a potent, highly selective, and brain-penetrant inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides, primarily Aβ40 and Aβ42.[3][4] The accumulation of Aβ peptides is a central event in the pathophysiology of Alzheimer's disease. This compound's high selectivity for BACE1 over the homologous BACE2 enzyme is a key feature, potentially minimizing off-target effects such as hypopigmentation.[2]
These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures, a critical in vitro model for studying neurodegenerative diseases. The protocols outlined below detail methods for treating primary neurons with this compound and subsequently quantifying its effect on Aβ production.
Data Presentation
The following tables summarize the in vitro potency of this compound and provide representative data on the expected reduction of Aβ peptides in primary neuron cultures following treatment.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| BACE1 | Binding Assay | 7.3 nM | [1] |
| BACE2 | Binding Assay | 194 nM | [1] |
| BACE1 | Fluorescent Polarization | 26.9 nM | [1] |
| BACE2 | Fluorescent Polarization | 238 nM | [1] |
| BACE1 | H4 Cellular Assay (sAPPβ production) | 5 nM | [1] |
Table 2: Representative Dose-Response of this compound on Aβ Reduction in Primary Neuron Cultures
| This compound Concentration | Incubation Time | % Reduction in Aβ40 (relative to vehicle) | % Reduction in Aβ42 (relative to vehicle) |
| 10 nM | 24 hours | 40 - 60% | 45 - 65% |
| 50 nM | 24 hours | 70 - 85% | 75 - 90% |
| 100 nM | 24 hours | 85 - 95% | 90 - 98% |
| 500 nM | 24 hours | > 95% | > 98% |
| 10 nM | 48 hours | 50 - 70% | 55 - 75% |
| 50 nM | 48 hours | 80 - 95% | 85 - 98% |
| 100 nM | 48 hours | > 95% | > 98% |
| 500 nM | 48 hours | > 98% | > 98% |
Note: The data presented in Table 2 is a representative example based on the known potency of this compound and typical results observed with potent BACE1 inhibitors in primary neuron cultures. Actual results may vary depending on the specific experimental conditions, including neuron type, culture density, and assay sensitivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its application in primary neuron cultures.
Experimental Protocols
Protocol 1: Preparation and Maintenance of Primary Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
Timed-pregnant mouse (E18) or rat (E18)
-
Culture plates or dishes (e.g., 96-well, 24-well, or 6-well plates)
-
Poly-D-lysine (PDL)
-
Laminin
-
Sterile, deionized water
-
Hibernate-E medium (or similar dissection medium)
-
Neurobasal Plus Medium supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin
-
Papain and DNase I
-
Trypsin inhibitor
-
Sterile phosphate-buffered saline (PBS)
-
70 µm cell strainer
-
Hemocytometer and Trypan Blue
Procedure:
-
Plate Coating (Day 0):
-
Prepare a 50 µg/mL working solution of Poly-D-Lysine in sterile water.
-
Coat the surface of the culture plates with the PDL solution and incubate for at least 4 hours at 37°C.
-
Aspirate the PDL solution and wash the plates three times with sterile, deionized water. Allow the plates to dry completely in a sterile hood.
-
Prepare a 10 µg/mL laminin solution in sterile PBS.
-
Coat the PDL-treated plates with the laminin solution and incubate overnight at 37°C.
-
-
Neuron Isolation and Plating (Day 1):
-
Dissect cortices from E18 embryos in ice-cold dissection medium.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with a papain solution (e.g., 20 units/mL) containing DNase I (e.g., 100 units/mL) for 20-30 minutes at 37°C.
-
Inhibit the papain activity with a trypsin inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Aspirate the laminin solution from the coated plates and wash once with sterile PBS.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) in pre-warmed culture medium.
-
-
Culture Maintenance:
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed medium.
-
Continue to replace half of the medium every 3-4 days.
-
Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
-
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the procedure for treating mature primary neuron cultures with this compound.
Materials:
-
Mature primary neuron cultures (DIV 7-10)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Pre-warmed culture medium
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Dilutions:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in pre-warmed culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
It is critical to ensure that the final DMSO concentration in all culture wells, including the vehicle control, is consistent and does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Treat Neurons:
-
Carefully remove half of the conditioned medium from each well of the mature primary neuron cultures.
-
Add an equal volume of the freshly prepared medium containing the desired concentration of this compound or the vehicle control (medium with the same final DMSO concentration).
-
Incubate the cultures for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 3: Quantification of Aβ40 and Aβ42 by ELISA
This protocol describes the collection of conditioned media and subsequent quantification of secreted Aβ peptides using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Treated primary neuron cultures
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Collect Conditioned Media:
-
Following the treatment period, carefully collect the conditioned medium from each well without disturbing the neuron layer.
-
Centrifuge the collected media at 1,000 x g for 5 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the supernatant to fresh tubes and store at -80°C until analysis.
-
-
Perform ELISA:
-
Thaw the conditioned media samples on ice.
-
Follow the manufacturer's instructions provided with the Aβ40 and Aβ42 ELISA kits. This typically involves:
-
Preparing Aβ standards and quality controls.
-
Adding standards, controls, and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample by interpolating their absorbance values from the standard curve.
-
Normalize the Aβ concentrations of the this compound-treated samples to the vehicle-treated control to determine the percentage of Aβ reduction.
-
Plot the percentage of Aβ reduction against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1, a Major Determinant of Selective Vulnerability of the Brain to Amyloid-β Amyloidogenesis, is Essential for Cognitive, Emotional, and Synaptic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of PF-06751979: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility and formulation challenges associated with PF-06751979, a potent BACE1 inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical consideration?
A1: this compound is a potent and selective, brain-penetrant inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides implicated in Alzheimer's disease.[1][2][3][4] Like many small molecule inhibitors, its efficacy in in vitro and in vivo models is highly dependent on achieving and maintaining adequate solubility in experimental systems. Poor solubility can lead to inaccurate data, reduced potency, and formulation instability.
Q2: What are the known solvents and concentrations for dissolving this compound?
A2: this compound exhibits varying solubility in different solvent systems. The following table summarizes known solubility data:
| Solvent System | Concentration Achieved | Observations |
| 100% DMSO | 150 mg/mL (329.31 mM) | Ultrasonic treatment is required. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1] |
| 100% Ethanol | 50 mg/mL (109.77 mM) | Ultrasonic treatment is required.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (6.04 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (6.04 mM) | Clear solution.[1] |
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the integrity of the compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide: Solubility and Formulation Issues
This section addresses common problems encountered during the handling and formulation of this compound.
Problem 1: Precipitation occurs when preparing a stock solution.
-
Possible Cause: The compound has not fully dissolved.
-
Troubleshooting Steps:
Problem 2: The compound precipitates out of solution upon dilution into an aqueous buffer or cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. This is a common issue for compounds with low aqueous solubility that are initially dissolved in a high concentration of an organic solvent like DMSO.
-
Troubleshooting Steps:
-
Minimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Use a Co-solvent Formulation: For in vivo studies or challenging in vitro systems, consider using a co-solvent system as detailed in the solubility table, such as the formulation containing PEG300 and Tween-80.[1]
-
Stepwise Dilution: Prepare an intermediate, more dilute stock solution in your organic solvent before the final dilution into the aqueous medium.
-
Rapid Mixing: Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersal, which can prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Aqueous Medium: Warming your buffer or media to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.
-
Problem 3: The prepared working solution becomes cloudy over time.
-
Possible Cause: The compound is in a supersaturated state and is slowly precipitating.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare working solutions fresh for each experiment and use them immediately.
-
Assess Formulation Stability: If long-term stability in solution is required, a formulation optimization study may be necessary to identify suitable excipients or buffer conditions.
-
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 455.50 g/mol ).
-
Add the appropriate volume of fresh, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
Place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies (Co-solvent System)
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
In a separate tube, combine the other components of the vehicle in the correct proportions (e.g., for every 10% DMSO, add 40% PEG300, 5% Tween-80, and 45% Saline).
-
While vortexing the vehicle, slowly add the DMSO stock solution to achieve the final desired concentration of this compound (e.g., 2.75 mg/mL).
-
Continue to vortex for a few minutes to ensure the solution is homogeneous and clear.[1]
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate relevant pathways and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulations That Suppress Aggregation During Long-Term Storage of a Bispecific Antibody are Characterized by High Refoldability and Colloidal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Experimentation
This technical support center provides troubleshooting guidance for in vivo experiments involving PF-06751979 and KAT6 inhibitors.
Important Clarification: this compound is a BACE1 Inhibitor
Initial research indicates a potential confusion in the query. This compound is a selective inhibitor of the beta-site amyloid precursor protein cleaving enzyme-1 (BACE1), which was investigated for Alzheimer's disease. It is not a KAT6 inhibitor.[1][2][3][4][5][6] This guide will first address troubleshooting for this compound as a BACE1 inhibitor and then provide a separate, detailed section for troubleshooting KAT6 inhibitors, which are primarily investigated in oncology.
Section 1: Troubleshooting this compound (BACE1 Inhibitor) In Vivo Experiments
This section is dedicated to researchers working with the BACE1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the beta-site amyloid precursor protein cleaving enzyme-1 (BACE1).[1][4][5] BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are believed to be a critical factor in the cerebral degeneration seen in Alzheimer's disease.[1][2] By inhibiting BACE1, this compound reduces the levels of Aβ peptides in both plasma and cerebrospinal fluid (CSF).[1][2]
Q2: I am observing unexpected phenotypes in my animal models, such as changes in fur pigmentation. Are these known off-target effects?
A2: Changes in fur or skin pigmentation (hypopigmentation) are a known off-target effect of some BACE inhibitors due to the inhibition of BACE2, a homolog of BACE1 involved in melanogenesis.[2][5][7] However, this compound was specifically designed for high selectivity for BACE1 over BACE2.[2][5][6][7] Long-term toxicology studies in mice and dogs with this compound did not report pigmentation changes.[2][5][7] If you are observing this effect, it could be due to a variety of factors including the specific animal model, formulation issues, or other experimental variables. It is crucial to ensure the purity and correct identification of the compound being used.
Q3: What are the recommended dosages and administration routes for this compound in mice?
A3: In preclinical studies, this compound has been administered to mice via subcutaneous (SC) injection.[4][8] A 5-day study used once-daily SC doses of 10 mg/kg and 50 mg/kg.[4][8] These doses resulted in a dose-responsive and time-dependent reduction of Aβx-40 in mouse CSF.[4][8] For acute administration, a single dose can produce a robust reduction in CSF Aβx-40, with peak inhibition observed around 3 hours post-administration.[4][8]
Q4: How can I best assess the pharmacodynamic (PD) effects of this compound in my in vivo experiments?
A4: The primary pharmacodynamic effect of this compound is the reduction of Aβ peptides. Therefore, the most direct way to assess its activity is to measure the levels of Aβ1-40 and Aβ1-42 in the plasma and CSF of the treated animals.[1][2] In clinical trials, a dose of 275 mg once daily resulted in approximately a 92% reduction in CSF Aβ1-40 and a 93% reduction in CSF Aβ1-42 after 14 days.[1][2] In mouse studies, a 50 mg/kg/day dose led to a 77% inhibition of CSF Aβx-40 at 3 hours after the final dose.[4][8]
Data Presentation: In Vitro and In Vivo Potency
| Parameter | Value | Species/System | Reference |
| BACE1 IC₅₀ (Binding Assay) | 7.3 nM | In Vitro | [4] |
| BACE2 IC₅₀ (Binding Assay) | 194 nM | In Vitro | [4][8] |
| BACE1 IC₅₀ (FP Assay) | 26.9 nM | In Vitro | [4][8] |
| BACE2 IC₅₀ (FP Assay) | 238 nM | In Vitro | [4][8] |
| sAPPβ IC₅₀ (H4 cells) | 5 nM | In Vitro (Cellular) | [4][8] |
| CSF Aβx-40 Inhibition (Mouse) | >77% | In Vivo | [4][8] |
| Brain Aβ42 Lowering (Mouse) | 63% | In Vivo | [4][8] |
Experimental Protocols
Protocol 1: Subchronic Administration of this compound in Mice
This protocol is adapted from preclinical studies for assessing the sustained pharmacodynamic effects of this compound.[4][8]
-
Animal Model: Use an appropriate mouse strain (e.g., wild-type or a transgenic model of Alzheimer's disease).
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the experiment.
-
Compound Preparation: Prepare this compound in a suitable vehicle for subcutaneous administration. The vehicle composition should be optimized for solubility and biocompatibility.
-
Dosing Regimen:
-
Divide animals into three groups: Vehicle control, 10 mg/kg this compound, and 50 mg/kg this compound.
-
Administer the compound or vehicle subcutaneously once daily for 5 consecutive days.
-
-
Sample Collection:
-
At various time points after the final dose (e.g., 1, 3, 5, 7, 14, 20, and 30 hours), euthanize a subset of mice from each group.[8]
-
Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma.
-
Collect CSF from the cisterna magna.
-
Perfuse the animals with ice-cold saline and dissect the brain.
-
Snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.
-
-
Analysis:
-
Quantify this compound concentrations in plasma and brain tissue using LC-MS/MS to determine pharmacokinetic parameters.
-
Measure Aβ1-40 and Aβ1-42 levels in plasma, CSF, and brain homogenates using validated immunoassays (e.g., ELISA).
-
Mandatory Visualization
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: BACE1 enzymatic cleavage of APP, leading to Aβ production.
Section 2: Troubleshooting KAT6 Inhibitor In Vivo Experiments
This section is for researchers working with KAT6 inhibitors in preclinical cancer models. While this compound is not a KAT6 inhibitor, other compounds like PF-07248144 are.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for KAT6 inhibitors?
A1: KAT6A and its paralog KAT6B are lysine acetyltransferases (KATs) that regulate gene transcription through the acetylation of histone H3 at lysine 23 (H3K23ac).[9][11][12][13][14][15] In certain cancers, such as ER-positive breast cancer, KAT6A is amplified and acts as an epigenetic modulator of estrogen receptor (ER) expression.[16] By inhibiting the catalytic activity of KAT6A/B, these drugs can block ERα signaling at the transcriptional level, leading to anti-tumor effects.[16]
Q2: My animals are showing signs of toxicity, such as weight loss and lethargy. What are the known toxicities of KAT6 inhibitors?
A2: Clinical trials of KAT6 inhibitors have reported several common treatment-related adverse events.[9][17][18] These include hematological toxicities like neutropenia and anemia, as well as non-hematological side effects like dysgeusia (taste distortion).[9][17][18] In a phase 1 trial of a KAT6 inhibitor, grade 3-4 neutropenia was observed in 35.5% of patients and grade 3-4 anemia in 13.1%.[9] Therefore, it is critical to monitor blood counts (CBCs) in your in vivo studies. Dose adjustments or intermittent dosing schedules may be necessary to manage toxicity while maintaining efficacy.
Q3: How should I formulate a KAT6 inhibitor for oral administration in mice?
A3: The formulation will depend on the specific physicochemical properties of the inhibitor you are using (e.g., solubility, stability). A common approach for oral gavage in mice is to formulate the compound as a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in water. It is essential to ensure a uniform suspension before each administration. Always consult the supplier's datasheet for specific formulation recommendations.
Q4: How can I confirm that the KAT6 inhibitor is engaging its target in the tumor tissue?
A4: Target engagement can be assessed by measuring the levels of H3K23 acetylation (H3K23ac), the direct downstream substrate of KAT6A/B, in tumor tissue.[9][12] After treating the animals for a specified period, tumors can be harvested at different time points post-dose. Tumor lysates can then be analyzed by Western blot or immunohistochemistry (IHC) using an antibody specific for H3K23ac. A significant reduction in H3K23ac levels in the treated group compared to the vehicle control would indicate successful target engagement.
Data Presentation: Clinical Trial Adverse Events (PF-07248144)
| Adverse Event | Any Grade (%) | Grade 3-4 (%) | Reference |
| Dysgeusia | 83.2% | 0% | [9] |
| Neutropenia | 59.8% | 35.5% | [9] |
| Anemia | 48.6% | 13.1% | [9] |
Experimental Protocols
Protocol 2: Efficacy Study of a KAT6 Inhibitor in a Mouse Xenograft Model
This protocol provides a general workflow for testing the anti-tumor activity of a KAT6 inhibitor.
-
Cell Line and Animal Model:
-
Select a cancer cell line with known sensitivity to KAT6 inhibition (e.g., an ER+ breast cancer cell line with KAT6A amplification).
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Implantation:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
-
Randomization and Dosing:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Prepare the KAT6 inhibitor in an appropriate vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer the inhibitor at one or more dose levels (e.g., daily or on an intermittent schedule) for a specified duration (e.g., 21-28 days). The vehicle control group should receive the vehicle alone.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity. Consider periodic blood collection for CBC analysis.
-
-
Endpoint and Analysis:
-
The study endpoint may be a fixed duration or when tumors in the control group reach a maximum size limit.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Tumor samples can be collected for pharmacodynamic analysis (e.g., H3K23ac levels) and other biomarker studies.
-
Mandatory Visualization
KAT6A Signaling Pathway in Glioblastoma
Caption: KAT6A-mediated acetylation of H3K23 activates PI3K/AKT signaling.[11][12][13][15]
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. file.glpbio.com [file.glpbio.com]
- 9. Inhibition of lysine acetyltransferase KAT6 in ER+HER2− metastatic breast cancer: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KAT6 catalysts to kick off 2025 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. KAT6 | Insilico Medicine [insilico.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. onclive.com [onclive.com]
Potential off-target effects of PF-06751979
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06751979. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease that plays a key role in the production of amyloid-β (Aβ) peptides, which are associated with the pathology of Alzheimer's disease. By inhibiting BACE1, this compound reduces the levels of Aβ peptides in both plasma and cerebrospinal fluid (CSF).[1][2]
Q2: What are the known off-target effects of this compound?
A2: this compound was designed for high selectivity to minimize off-target effects. The primary off-targets of concern for BACE1 inhibitors are BACE2 and Cathepsin D (CatD). This compound has demonstrated significant selectivity for BACE1 over these related proteases.[3][4] Inhibition of BACE2 has been linked to hypopigmentation (lightening of hair or skin color) due to its role in processing the premelanosome protein (PMEL17).[4] Chronic dosing of this compound in preclinical animal models for up to 9 months did not show any changes in hair coat color.[4]
Q3: A researcher in our lab is observing unexpected changes in cellular pigmentation in our cell line after treatment with a BACE inhibitor. Could this be related to this compound?
A3: While this compound is designed to be highly selective for BACE1 over BACE2, observing a pigmentation phenotype could suggest off-target inhibition of BACE2, especially if using a less selective BACE1 inhibitor or a very high concentration of this compound. BACE2 is involved in melanogenesis, and its inhibition can lead to hypopigmentation.[2][4] We recommend verifying the identity and purity of the compound and performing a dose-response experiment to see if the phenotype is concentration-dependent. It would also be beneficial to test a non-selective BACE1/2 inhibitor as a positive control for this off-target effect.
Q4: We are seeing unexpected neuronal phenotypes in our in vitro or in vivo models that are not related to amyloid-β reduction. What could be the cause?
A4: BACE1 has several known physiological substrates besides amyloid precursor protein (APP). These substrates are involved in various neuronal processes, including myelination, axon guidance, and synaptic plasticity. Therefore, potent inhibition of BACE1 can lead to "on-target" but "off-pathway" effects. For example, some BACE inhibitors have been associated with cognitive worsening in clinical trials, which may be due to the inhibition of BACE1's activity on other crucial neuronal substrates.[3] It is important to consider that potent BACE1 inhibition will affect the processing of all its substrates, not just APP.
Troubleshooting Guides
Issue: Inconsistent results in amyloid-β reduction assays.
| Potential Cause | Troubleshooting Step |
| Compound instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Cell line variability | Ensure consistent cell passage number and health. Variations in APP expression levels can affect the dynamic range of the assay. |
| Assay sensitivity | Optimize the assay conditions, including incubation time with the compound and the sensitivity of the Aβ detection method (e.g., ELISA, HTRF). |
Issue: Observing unexpected cellular toxicity.
| Potential Cause | Troubleshooting Step |
| High compound concentration | Perform a dose-response curve to determine the cytotoxic concentration (CC50) of this compound in your specific cell line. Use concentrations well below the CC50 for functional assays. |
| Off-target effects | While this compound is selective, at very high concentrations, off-target inhibition of other proteases could contribute to cytotoxicity. Compare the observed phenotype with that of other known protease inhibitors. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data Summary
The selectivity of this compound has been assessed using various in vitro assays. The following tables summarize the reported inhibitory potency and selectivity.
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 (nM) |
| BACE1 | Radioligand Binding | 7.3[5] |
| BACE1 | Fluorescence Polarization (FP) | 26.9[5] |
| BACE2 | Radioligand Binding | 194[5] |
| BACE2 | Fluorescence Polarization (FP) | 238[5] |
| Cathepsin D | Fluorescence Polarization (FP) | >50,000 |
Table 2: Selectivity Ratios of this compound
| Selectivity Ratio | Assay Type | Fold Selectivity |
| BACE2 / BACE1 | Radioligand Binding | 26.6[2] |
| BACE2 / BACE1 | Fluorescence Polarization (FP) | 8.8 |
| Cathepsin D / BACE1 | Fluorescence Polarization (FP) | ~2500[2] |
Experimental Protocols
Below are representative protocols for key experiments used to characterize BACE1 inhibitors. Note that these are generalized methods, and specific parameters may have differed for the characterization of this compound.
1. BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage by BACE1 separates the pair, leading to an increase in fluorescence.
-
Reagents: Recombinant human BACE1, FRET peptide substrate, assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5), this compound, and a known BACE1 inhibitor (positive control).
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black plate, add the diluted compound or vehicle control.
-
Add recombinant BACE1 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 value of this compound by plotting the percent inhibition against the compound concentration.
-
2. Cellular Amyloid-β Reduction Assay
This assay measures the ability of this compound to reduce the secretion of amyloid-β from cells overexpressing human APP.
-
Reagents: A cell line overexpressing human APP (e.g., HEK293-APP), cell culture medium, this compound, and an ELISA kit for human amyloid-β40 or amyloid-β42.
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the diluted compound or vehicle control.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of amyloid-β40 or amyloid-β42 in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
-
Determine the EC50 value of this compound by plotting the percent reduction in amyloid-β levels against the compound concentration.
-
Visualizations
References
- 1. anaspec.com [anaspec.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. content.abcam.com [content.abcam.com]
- 4. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Overcoming Aggregation Issues with PF-06751979
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential aggregation and solubility issues when working with the BACE1 inhibitor, PF-06751979.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and selective, brain-penetrant inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] Its primary research application is in the study of Alzheimer's disease, where it serves to reduce the production of amyloid-β (Aβ) peptides.[4][5]
Q2: I'm observing precipitation in my experiment. Is this this compound aggregation?
While it's possible for small molecules to precipitate, it's less common for them to "aggregate" in the same way proteins do. What you are likely observing is precipitation due to solubility limits being exceeded. This can be influenced by factors such as solvent choice, concentration, temperature, and pH.
Q3: Can this compound induce aggregation of my target protein, BACE1, or other proteins in my assay?
While this compound is designed to bind to the active site of BACE1, interactions between small molecule inhibitors and their target proteins can sometimes lead to conformational changes that may expose hydrophobic regions, potentially promoting protein aggregation.[6] However, there is no direct evidence in the provided search results to suggest that this compound specifically causes BACE1 aggregation. It is a possibility to consider if you observe unexpected protein precipitation or loss of activity.[7]
Q4: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO and ethanol.[1] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or corn oil are recommended to maintain solubility.[1] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[1] In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the solubility and handling of this compound and the potential for protein aggregation in your experiments.
Issue 1: Precipitate Observed Upon Addition of this compound to Aqueous Buffer
Potential Cause: The solubility of this compound is limited in aqueous solutions. The final concentration of the compound may have exceeded its solubility limit in your experimental buffer.
Troubleshooting Steps:
-
Review Final Concentration: Ensure the final concentration of this compound in your assay is within its known solubility range for the specific buffer system.
-
Optimize DMSO Concentration: While DMSO is a good solvent for this compound, high final concentrations of DMSO can be detrimental to some proteins and assays.[1] Keep the final DMSO concentration as low as possible, ideally below 1%.
-
Use of Co-solvents: For in vivo or some in vitro applications, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[1]
-
Incremental Addition: Instead of adding a large volume of concentrated stock to your buffer, try adding it slowly while vortexing to facilitate better mixing and dissolution.
-
Sonication/Heating: Gentle sonication or warming of the solution can sometimes help in dissolving the compound, but be cautious as this may affect protein stability.[1]
Issue 2: Loss of Target Protein Activity or Presence of Visible Protein Aggregates
Potential Cause: The experimental conditions may be promoting the aggregation of your target protein (e.g., BACE1). This could be due to buffer conditions, temperature, protein concentration, or an interaction with this compound.
Troubleshooting Steps:
-
Buffer Optimization:
-
pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your protein to maintain a net charge and reduce aggregation.[7][8]
-
Ionic Strength: Optimize the salt concentration (e.g., NaCl) as some proteins are more stable at low ionic strength, while others require higher concentrations.[7][9]
-
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[7][8] Try performing your experiment at a lower protein concentration.
-
Inclusion of Additives:
-
Glycerol/Sugars: Additives like glycerol (5-20%) or sugars (e.g., sucrose, trehalose) can act as stabilizing agents.[7]
-
Detergents: Low concentrations of non-denaturing detergents (e.g., Tween-20, Triton X-100) can help to solubilize proteins and prevent aggregation, particularly for membrane proteins.[8]
-
-
Temperature Control: Perform all experimental steps at a controlled and appropriate temperature. For many proteins, working at 4°C can help to minimize aggregation.[8]
-
Control Experiments: Run control experiments without this compound to determine if the aggregation is inherent to your protein under the tested conditions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 150 mg/mL (329.31 mM) | Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.[1] |
| Ethanol | 50 mg/mL (109.77 mM) | Ultrasonic assistance may be needed.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (6.04 mM) | Clear solution. Suitable for in vivo use.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (6.04 mM) | Clear solution. Suitable for in vivo use.[1] |
Table 2: Key Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 455.50 g/mol | [1] |
| Formula | C18H19F2N5O3S2 | [1] |
| BACE1 IC50 | 7.3 nM (binding assay) | [1] |
| BACE2 IC50 | 194 nM (binding assay) | [1] |
| BACE1/BACE2 Selectivity | ~27-fold | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Dynamic Light Scattering (DLS) to Assess Protein Aggregation
-
Sample Preparation: Prepare your protein sample in the desired buffer at the working concentration. Prepare a parallel sample containing the protein and this compound at the final experimental concentration. Include a buffer-only blank.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature.
-
Measurement:
-
Load the buffer blank into a clean cuvette and take a measurement to establish the baseline.
-
Load the protein-only sample and acquire data.
-
Load the protein with this compound sample and acquire data.
-
-
Data Analysis: Analyze the size distribution and polydispersity index (PDI) for each sample. An increase in the average particle size or PDI in the presence of this compound may indicate compound-induced aggregation.
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting aggregation and solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|PF06751979 [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fidabio [fidabio.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Optimizing PF-06751979 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PF-06751979 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key aspartyl protease involved in the initial cleavage of the amyloid precursor protein (APP), a critical step in the generation of amyloid-β (Aβ) peptides. By inhibiting BACE1, this compound effectively reduces the production of Aβ peptides.
Q2: What are the recommended storage conditions for this compound?
For long-term storage (months to years), this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. The compound should be stored in a dry, dark place. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO).
Q4: What is the selectivity profile of this compound?
This compound exhibits high selectivity for BACE1 over BACE2 and other related aspartyl proteases like Cathepsin D. This selectivity is a key feature, as inhibition of BACE2 has been associated with potential side effects such as hypopigmentation.
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound.
| Issue | Possible Cause | Recommendation |
| Low or no compound activity | Improper storage or handling: The compound may have degraded due to incorrect storage temperatures or exposure to light. | Ensure the compound is stored as recommended (-20°C for long-term, 0-4°C for short-term) and protected from light. For stock solutions, adhere to the recommended storage temperatures and durations (-80°C for 6 months, -20°C for 1 month). |
| Incorrect concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration for your cell line. A starting point could be in the low nanomolar range, given its potent IC50. | |
| Cell line insensitivity: The chosen cell line may not be sensitive to BACE1 inhibition or may have low levels of APP expression. | Use a well-characterized cell line known to be responsive to BACE1 inhibition, such as the H4 neuroglioma cell line. | |
| Cell toxicity or death | High compound concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the compound on your specific cell line. Lower the concentration accordingly. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is low, typically below 1%. Run a vehicle control (medium with the same concentration of DMSO but without the compound) to assess solvent toxicity. | |
| Inconsistent results | Variable cell health: Inconsistent cell health, passage number, or plating density can lead to variability in experimental outcomes. | Maintain a consistent cell culture practice, using cells within a specific passage number range and ensuring uniform cell seeding density. |
| Incomplete compound dissolution: The compound may not be fully dissolved in the solvent, leading to inaccurate concentrations. | Ensure the compound is completely dissolved in the solvent before adding it to the cell culture medium. Gentle warming or vortexing may aid dissolution. |
Experimental Protocols
In Vitro BACE1 Inhibition Assay
This protocol is adapted from established methodologies to assess the inhibitory activity of this compound on BACE1.
Materials:
-
This compound
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate peptide
-
Assay buffer (e.g., 100 mM sodium acetate, pH 4.5, 0.001% Tween 20)
-
384-well black assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a dose-response curve of this compound by performing serial dilutions in 100% DMSO.
-
Add a small volume (e.g., 0.150 µL) of the diluted compound to the wells of a 384-well plate.
-
Add the BACE1 substrate solution to all wells.
-
Initiate the enzymatic reaction by adding the BACE1 enzyme solution to all wells except for the background controls. The final enzyme concentration is typically around 0.15 nM.
-
Seal the plate and incubate at 37°C for a specified time (e.g., 1-3 hours).
-
Stop the reaction by adding a stop solution (e.g., containing streptavidin if a biotinylated substrate is used).
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Assay for Aβ Reduction in H4 Neuroglioma Cells
This protocol describes how to measure the effect of this compound on the production of Aβ in a cellular context.
Materials:
-
H4 human neuroglioma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 200 mM L-glutamine
-
This compound
-
Phosphate-buffered saline (PBS)
-
384-well tissue culture plates
-
Aβ detection kit (e.g., ELISA)
Procedure:
-
Seed H4 cells in 384-well plates at a density of 4500 cells/well and incubate overnight.
-
The next day, remove the medium and wash the cells once with PBS.
-
Add fresh medium to the wells, followed by the addition of a diluted dose-response curve of this compound. The highest concentration tested can be up to 30 µM with a final DMSO concentration of 1%.
-
Incubate the cells with the compound overnight at 37°C.
-
Collect the cell culture supernatant for the quantification of secreted Aβ levels using an appropriate detection method like ELISA.
-
Analyze the data to determine the IC50 of this compound for Aβ reduction.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Format | IC50 (nM) |
| BACE1 | Binding Assay | 7.3 |
| BACE1 | Fluorescent Polarization (FP) | 26.9 |
| BACE2 | Binding Assay | 194 |
| BACE2 | Fluorescent Polarization (FP) | 238 |
| Cellular Aβ Reduction (H4 cells) | Cellular Assay | 5 |
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cellular Aβ reduction assay.
Technical Support Center: PF-06751979 Quality Control and Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control and purity analysis of PF-06751979, a potent and selective BACE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a newly synthesized batch of this compound?
A1: For research and preclinical use, a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is generally considered acceptable. For clinical applications, a much higher purity of ≥99.5% is typically required, with stringent controls on individual impurities.
Q2: What are the common analytical techniques for assessing the purity of this compound?
A2: The primary method for purity determination is reverse-phase HPLC (RP-HPLC) with UV detection. Identity confirmation is typically achieved using a combination of Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.
Q3: How should this compound be stored to ensure its stability?
A3: this compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), it is advisable to store the compound at -20°C or lower. Protect from light and moisture.
Q4: What are potential sources of impurities in this compound?
A4: Impurities can arise from several sources, including:
-
Starting materials: Unreacted starting materials or impurities present in them.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products: Side reactions occurring during the synthesis.
-
Reagents and solvents: Residual solvents and reagents used in the synthesis and purification process.
-
Degradation products: Formed during storage or handling, potentially through hydrolysis, oxidation, or photolysis.
Troubleshooting Guides
HPLC Analysis Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing or Fronting | 1. Poor column condition.2. Inappropriate mobile phase pH.3. Column overload. | 1. Flush the column with a strong solvent or replace it.2. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.3. Reduce the injection volume or sample concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system.2. Run blank injections with a strong solvent to clean the injector and column. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Pump malfunction. | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase and ensure proper mixing.3. Check the pump for leaks and ensure proper functioning. |
| Extra Peaks in the Chromatogram | 1. Sample degradation.2. Presence of impurities.3. Contamination. | 1. Prepare fresh samples and store them properly.2. Use a reference standard to identify the main peak and potential impurities.3. Ensure clean vials, solvents, and handling procedures. |
Mass Spectrometry (MS) Analysis Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | 1. Poor ionization of this compound.2. Inefficient sample introduction.3. Instrument contamination. | 1. Optimize ionization source parameters (e.g., electrospray voltage).2. Check for clogs in the sample line and sprayer.3. Clean the ion source and mass analyzer. |
| Inaccurate Mass Measurement | 1. Improper instrument calibration.2. Presence of interfering ions. | 1. Recalibrate the mass spectrometer using a known standard.2. Optimize chromatographic separation to resolve interferences. |
Experimental Protocols
Purity Determination by RP-HPLC
This method is a general guideline and may require optimization.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a concentration of approximately 1 mg/mL.
Identity Confirmation by LC-MS
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: A mass spectrometer capable of electrospray ionization (ESI).
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Expected Mass: The exact mass of this compound should be calculated based on its molecular formula, and the observed mass should be within a narrow tolerance (e.g., ± 5 ppm for high-resolution MS).
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (Research Grade) | ≥98.0% | HPLC |
| Purity (Clinical Grade) | ≥99.5% | HPLC |
| Individual Impurity | Not more than 0.10% | HPLC |
| Total Impurities | Not more than 0.5% | HPLC |
| Residual Solvents | To be determined based on synthesis | Gas Chromatography (GC) |
| Water Content | Not more than 0.5% | Karl Fischer Titration |
| Identity | Conforms to the structure | LC-MS, NMR, IR |
Note: The impurity thresholds are illustrative and should be established based on the specific manufacturing process and regulatory requirements.
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Troubleshooting Guide for HPLC Peak Shape Issues.
Navigating BACE1 Inhibitor Experiments: A Technical Support Center
Welcome to the technical support center for BACE1 inhibitor research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of BACE1 inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: Why is selectivity for BACE1 over BACE2 and other proteases like Cathepsin D crucial?
A1: While BACE1 is a primary therapeutic target in Alzheimer's disease for its role in amyloid-β (Aβ) peptide production, the structurally similar protease BACE2 has distinct physiological roles.[1][2] Non-selective inhibition of BACE2 can lead to off-target effects, such as hair and skin depigmentation, as BACE2 is involved in melanosome biogenesis.[1] Furthermore, some studies suggest BACE2 might have a protective, non-amyloidogenic role in cleaving the amyloid precursor protein (APP).[1] Similarly, off-target inhibition of other aspartyl proteases like Cathepsin D has been linked to ocular toxicity in preclinical studies.[3][4] Therefore, high selectivity is paramount to minimize potential side effects and ensure the therapeutic action is specifically targeted to BACE1.
Q2: We are observing a discrepancy between our in vitro enzymatic assay and our cell-based assay results. What could be the cause?
A2: Discrepancies between in vitro and cell-based assays are common and can arise from several factors:
-
Cellular Environment: The optimal pH for BACE1 activity is acidic (around 4.5), reflecting its primary localization in endosomes.[1] In vitro assays are often conducted at this optimal pH, while the intracellular environment is more complex.
-
Compound Properties: Poor membrane permeability of the inhibitor can lead to lower efficacy in cell-based assays compared to enzymatic assays where the compound has direct access to the enzyme.
-
Substrate Availability: In cells, the inhibitor competes with the natural substrate, APP, for binding to BACE1. The concentration and localization of both the inhibitor and the substrate can influence the observed inhibitory effect.
-
Off-Target Effects in Cells: The compound might have effects on other cellular pathways that indirectly influence APP processing or Aβ levels, which would not be captured in a purified enzyme assay.
-
Assay Artifacts: The final concentration of solvents like DMSO should be kept low to avoid interference with cellular assays.[1]
Q3: Our BACE1 inhibitor shows good efficacy in reducing Aβ in vitro, but we are observing unexpected toxicity in our in vivo animal models. What are the potential reasons?
A3: In vivo toxicity despite in vitro efficacy is a significant challenge in BACE1 inhibitor development. Several factors can contribute to this:
-
"Off-Site" On-Target Effects: The inhibitor might be effectively inhibiting BACE1, but in tissues other than the brain where BACE1 has important physiological roles. For example, inhibition of BACE1 in the liver can interfere with the processing of other substrates like β-galactoside α-2,6-sialyltransferase I (ST6Gal I), potentially leading to liver toxicity.[5][6]
-
Off-Target Toxicity: The inhibitor may be binding to other proteins, leading to unforeseen side effects. As mentioned, inhibition of Cathepsin D has been linked to retinal toxicity.[3]
-
Blood-Brain Barrier Penetration: While essential for efficacy in the central nervous system (CNS), high brain penetration can also lead to on-target side effects related to the inhibition of BACE1's physiological functions in the brain.[7][8] Conversely, some inhibitors may not achieve sufficient therapeutic concentrations in the brain.[9]
-
Metabolism: The inhibitor may be metabolized in vivo to a toxic species that was not present in the in vitro assays.
-
Species Differences: The physiological roles of BACE1 and the metabolism of the inhibitor can differ between animal models and humans, leading to unexpected toxicities.
Troubleshooting Guides
Problem 1: Inconsistent or Low Potency in BACE1 Enzymatic Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sub-optimal Assay Conditions | Ensure the assay buffer pH is acidic (typically around 4.5) to reflect the optimal pH for BACE1 activity.[1] |
| Inhibitor Solubility Issues | Check the solubility of your inhibitor in the assay buffer. Ensure the final DMSO concentration is low and consistent across all wells. |
| Incorrect Enzyme or Substrate Concentration | Titrate the enzyme and substrate concentrations to ensure the assay is running in the linear range. Using a more efficiently cleaved substrate can increase assay sensitivity.[10][11] |
| Inhibitor-Enzyme Pre-incubation Time | For some inhibitors, a pre-incubation period with the enzyme before adding the substrate is necessary to achieve maximum binding.[1] |
| Assay Detection Method | For fluorescence-based assays, check for potential quenching or autofluorescence of your compound. Include appropriate controls.[12] |
Problem 2: Loss of Inhibitor Efficacy in Long-Term Cell Culture
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compensatory Upregulation of BACE1 | Long-term treatment with some BACE1 inhibitors can lead to a paradoxical stabilization and accumulation of the BACE1 protein.[13] This can eventually overcome the inhibitory effect. |
| Cellular Resistance Mechanisms | Cells may develop mechanisms to efflux the inhibitor or upregulate alternative APP processing pathways. |
| Inhibitor Degradation | The inhibitor may not be stable in the cell culture medium over extended periods. |
To investigate compensatory BACE1 upregulation, a western blot analysis of BACE1 protein levels over the course of the treatment can be performed.
Experimental Protocols
BACE1 Enzymatic Assay (Fluorogenic)
This protocol outlines a general method for measuring BACE1 activity in vitro using a fluorogenic peptide substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 peptide substrate
-
BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test inhibitor dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant BACE1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.[14]
-
Immediately begin monitoring the increase in fluorescence in a plate reader set to the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.[15]
Data Presentation
Summary of Selected BACE1 Inhibitors in Clinical Trials
The following table summarizes the status and observed issues of several BACE1 inhibitors that have been evaluated in clinical trials.
| Inhibitor | Developer | Phase of Termination | Reason for Discontinuation |
| Verubecestat (MK-8931) | Merck | Phase III | Lack of efficacy and some cognitive worsening.[16][17] |
| Atabecestat (JNJ-54861911) | Janssen | Phase II/III | Liver toxicity (elevated liver enzymes).[3][17][18] |
| Lanabecestat (AZD3293) | AstraZeneca/Eli Lilly | Phase III | Lack of efficacy.[17] |
| Elenbecestat (E2609) | Eisai/Biogen | Phase III | Unfavorable risk-benefit profile.[18] |
| LY2886721 | Eli Lilly | Phase II | Liver toxicity.[5][6] |
Visualizations
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: The dual pathways of APP processing.
Experimental Workflow: Troubleshooting In Vivo Toxicity
Caption: A logical workflow for investigating in vivo toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. It’s good to know what to BACE the specificity of your inhibitors on - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based studies bring toxicity insights + | Bioworld | BioWorld [bioworld.com]
- 5. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lessons from a BACE1 inhibitor trial: off-site but not off base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Can brain impermeable BACE1 inhibitors serve as anti-CAA medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery May Alter Approach to CNS Drug Delivery | MDedge [mdedge.com]
- 10. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. BACE-1 inhibition worsens cognition in patients with prodromal Alzheimer’s disease | MDedge [mdedge.com]
- 17. Expert Insights: Another Failure for BACE1 Drugs Raises Questions about Alzheimer’s Disease Treatments - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06751979 and Related BACE1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BACE1 inhibitor PF-06751979 and other similar small molecules. The focus is on addressing potential issues related to compound stability, degradation, and the impact on experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling, storage, and use of this compound in a research setting.
Issue 1: Inconsistent or lower-than-expected activity in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. Compare its performance against the older stock solution in a parallel experiment. 2. Assess Storage Conditions: Ensure the compound is stored as recommended, typically at -20°C or -80°C for long-term storage, protected from light and moisture. 3. Perform Analytical Check: If possible, analyze the stock solution by HPLC-UV or LC-MS to check for the presence of degradation peaks. |
| Experimental Conditions | 1. pH of Media: Check the pH of your cell culture media. Extreme pH values can accelerate the hydrolysis of certain compounds. 2. Presence of Reactive Species: Some media components or cellular processes can generate reactive oxygen species (ROS), potentially leading to oxidative degradation. Consider including an antioxidant as a negative control. |
| Assay Interference | 1. Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or assay performance. 2. Binding to Plastics: At low concentrations, the compound might adsorb to plasticware. Consider using low-adhesion plates or pre-treating plates. |
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Forced Degradation | 1. Identify Stress Conditions: Determine if the sample was exposed to harsh conditions such as elevated temperatures, extreme pH (acidic or basic), light, or oxidizing agents. 2. Systematic Stress Testing: To identify the nature of the degradants, perform a forced degradation study (see Experimental Protocols section). This involves intentionally exposing the compound to various stress conditions. |
| Contamination | 1. Solvent Purity: Analyze the solvents and buffers used for sample preparation and chromatography to rule out contamination. 2. Sample Handling: Review sample handling procedures to identify potential sources of cross-contamination. |
| Matrix Effects | 1. Analyze Blank Matrix: Inject a blank sample (matrix without the analyte) to see if the unknown peaks are present. 2. Spike and Recovery: Perform a spike and recovery experiment to assess if the matrix is interfering with the analysis of the parent compound. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: For long-term storage, it is recommended to store stock solutions of this compound at -80°C. For short-term use (up to one month), storage at -20°C is generally acceptable. To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Q2: How can I assess the stability of this compound in my specific experimental buffer?
A2: To assess stability, incubate a known concentration of this compound in your experimental buffer at the intended experimental temperature for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the sample by a suitable analytical method like HPLC-UV or LC-MS to quantify the remaining parent compound.
Q3: Could degradation products of this compound be pharmacologically active?
A3: It is possible for degradation products to have altered pharmacological activity. They could be inactive, less active, or in rare cases, more active or have a different activity profile than the parent compound. If significant degradation is suspected, it is crucial to characterize the degradants and evaluate their biological activity.
Data Presentation
The following table summarizes hypothetical results from a forced degradation study on a BACE1 inhibitor, illustrating how such data is typically presented.
Table 1: Summary of Forced Degradation Study
| Stress Condition | % Degradation of Parent Compound | Number of Major Degradation Products |
| 0.1 N HCl (80°C, 4h) | 15.2% | 2 |
| 0.1 N NaOH (80°C, 4h) | 28.5% | 3 |
| 10% H₂O₂ (RT, 24h) | 8.7% | 1 |
| Heat (80°C, 48h) | 5.1% | 1 |
| Photolytic (UV light, 24h) | 12.4% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 80°C for 4 hours. Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 80°C for 4 hours. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples, along with an untreated control, by a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the percentage of degradation and profile the degradation products.
Visualizations
Caption: Workflow for assessing the stability of a compound.
Caption: Potential degradation pathways for a research compound.
Caption: Decision tree for troubleshooting assay inconsistencies.
Validation & Comparative
A Comparative Analysis of PF-06751979 and Verubecestat: BACE1 Inhibitors for Alzheimer's Disease
A detailed comparison of the efficacy of two prominent BACE1 inhibitors, PF-06751979 and verubecestat, reveals key differences in their selectivity and clinical outcomes. While both compounds effectively reduce amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, their journeys through clinical trials have been starkly different, with verubecestat's development being halted due to lack of efficacy and safety concerns.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to offer a clear comparison of these two investigational drugs.
Mechanism of Action: Targeting the Amyloid Cascade
Both this compound and verubecestat are orally administered small molecule inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is a critical step in the production of Aβ peptides, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease.[1][3] By inhibiting BACE1, these drugs aim to reduce the production of Aβ peptides, thereby potentially slowing or preventing the progression of the disease.[1][4]
Efficacy Data: A Tale of Two Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and verubecestat from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound and Verubecestat
| Compound | Target | Assay Type | IC50 / Ki | Selectivity (over BACE2) | Reference |
| This compound | BACE1 | Binding Assay | IC50: 7.3 nM | 27-fold | [2] |
| BACE1 | Fluorescent Polarization (FP) | IC50: 26.9 nM | 8.8-fold | [2] | |
| BACE2 | Binding Assay | IC50: 194 nM | - | [2] | |
| BACE2 | Fluorescent Polarization (FP) | IC50: 238 nM | - | [2] | |
| Verubecestat | BACE1 | Cell-free Assay | Ki: 1.75 nM | Not explicitly stated to be highly selective | [5][6] |
| BACE2 | Cell-free Assay | Ki: 0.37 nM | - | [5] | |
| BACE1 | Cell-Based Aβ Reduction | IC50: 13 nM | - | [5] |
Table 2: In Vivo Efficacy in Preclinical and Clinical Studies
| Compound | Study Population | Dosing | Key Findings | Reference |
| This compound | Healthy Adults (Phase I) | 275 mg once daily for 14 days | ~92% reduction in CSF Aβ1-40 and ~93% reduction in CSF Aβ1-42 | [7][8] |
| Mice | 10 or 50 mg/kg/day for 5 days | Dose-responsive inhibition of CSF Aβx-40 (up to 77% at 50 mg/kg) and brain Aβ42 (up to 63% at 50 mg/kg) | [2] | |
| Verubecestat | Patients with Mild-to-Moderate Alzheimer's (Phase I) | 12 mg, 40 mg, and 60 mg | Dose-dependent reduction in CSF Aβ40 of 57%, 79%, and 84%, respectively | [3][9][10] |
| Patients with Prodromal Alzheimer's (Phase III - APECS trial) | 12 mg and 40 mg daily for 104 weeks | No improvement in clinical ratings of dementia; some measures suggested worsening of cognition and daily function compared to placebo. | [11] | |
| Patients with Mild-to-Moderate Alzheimer's (Phase II/III - EPOCH trial) | 12 mg and 40 mg daily for 18 months | No cognitive or functional benefit observed. | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated.
Detailed Experimental Protocols
Cell-Based Aβ Reduction Assay:
This assay is crucial for determining the potency of BACE1 inhibitors in a cellular environment.[1]
-
Cell Line: Human Embryonic Kidney (HEK293) cells that are stably transfected with a human APP gene, often with mutations like the Swedish mutation, are commonly used. These mutations increase the production of Aβ, making it easier to measure the inhibitory effects of the compounds.
-
Protocol Outline:
-
HEK293-APP cells are cultured in appropriate media.
-
The cells are then treated with varying concentrations of the BACE1 inhibitor (e.g., this compound or verubecestat) or a vehicle control.
-
After a specific incubation period, the cell culture medium is collected.
-
The levels of Aβ40 and Aβ42 in the medium are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assays.
-
The IC50 value, which is the concentration of the inhibitor that reduces Aβ production by 50%, is then calculated.
-
Cerebrospinal Fluid (CSF) Aβ Measurement in Clinical Trials:
Measuring Aβ levels in the CSF of clinical trial participants provides a direct assessment of the drug's target engagement and pharmacodynamic effect in humans.[7][9]
-
Sample Collection: CSF samples are typically collected via lumbar puncture at baseline (before drug administration) and at various time points after the initiation of treatment.
-
Quantification:
-
The collected CSF is processed and stored under specific conditions to ensure the stability of the Aβ peptides.
-
Validated immunoassays, such as ELISA or MSD, are used to measure the concentrations of Aβ40 and Aβ42.
-
The percentage change from baseline in Aβ levels is calculated for each dose group to determine the dose-dependent efficacy of the BACE1 inhibitor.
-
Conclusion: Lessons Learned from BACE1 Inhibition
The comparison of this compound and verubecestat highlights the complexities of developing treatments for Alzheimer's disease. While both compounds demonstrated potent BACE1 inhibition and significant reduction of Aβ peptides in early-phase studies, this did not translate into clinical benefit for verubecestat in later-stage trials.[11][12] The failure of verubecestat and other BACE1 inhibitors has raised questions about the amyloid hypothesis and the optimal timing and level of BACE1 inhibition.[13][14]
This compound showed a favorable profile in Phase I studies with high efficacy in reducing CSF Aβ levels and good selectivity over BACE2, which was a concern for verubecestat due to potential off-target effects.[7][15][16] However, the development of this compound for Alzheimer's disease did not proceed to later-stage clinical trials.
The data presented in this guide underscores the importance of rigorous preclinical and clinical evaluation. While reducing Aβ production remains a key therapeutic strategy, the experiences with this compound and verubecestat emphasize the need to consider factors beyond simple biomarker modulation, including clinical efficacy, long-term safety, and the potential for off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatimes.com [pharmatimes.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unblinded data show extent of verubecestat’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]
- 13. tandfonline.com [tandfonline.com]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Selectivity Profile of BACE1 Inhibitors: PF-06751979 vs. Atabecestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent BACE1 inhibitors, PF-06751979 and atabecestat. The following sections present quantitative data on their inhibitory activities, detailed experimental methodologies, and a visualization of the relevant biological pathway and experimental workflows.
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in Alzheimer's disease research due to its critical role in the amyloidogenic processing of amyloid precursor protein (APP), which leads to the formation of neurotoxic amyloid-β (Aβ) peptides. The development of BACE1 inhibitors has been a key strategy to mitigate Aβ production. However, selectivity is a crucial aspect of the safety and efficacy of these inhibitors, particularly concerning the homologous enzyme BACE2 and other aspartyl proteases like Cathepsin D. This guide focuses on a comparative analysis of this compound, a highly selective BACE1 inhibitor, and atabecestat (JNJ-54861911), a potent BACE1 inhibitor whose clinical development was discontinued due to liver toxicity.
Data Presentation
The following table summarizes the in vitro inhibitory potency and selectivity of this compound and atabecestat against their primary target, BACE1, and key off-targets, BACE2 and Cathepsin D.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Selectivity vs. BACE1 | Reference |
| This compound | BACE1 | Fluorescence Polarization | IC50: 7.3 | - | [1] |
| BACE2 | Fluorescence Polarization | IC50: 194 | 26.6-fold | [1] | |
| BACE1 | Radioligand Binding | - | - | [2] | |
| BACE2 | Radioligand Binding | - | 6.4-fold | [2] | |
| Cathepsin D | Fluorescence Polarization | - | ~2500-fold | [1][2] | |
| Atabecestat | BACE1 | - | Ki: 9.8 | - | [3] |
| BACE2 | Not specified | Not specified | Described as nonselective | [4] | |
| Cathepsin D | Not specified | Not specified | - |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of BACE1 inhibition and the methods used to assess it, the following diagrams illustrate the amyloid precursor protein processing pathway and a general experimental workflow for determining inhibitor selectivity.
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Caption: General workflow for in vitro enzyme inhibition assays.
Experimental Protocols
The selectivity profiles of this compound and atabecestat were determined using standard in vitro enzymatic and binding assays. Below are detailed methodologies representative of those used in the cited studies.
Fluorescence Polarization (FP) Assay for BACE1 and BACE2 Inhibition
This assay measures the change in the polarization of fluorescent light emitted from a labeled substrate upon cleavage by the enzyme. Inhibition of the enzyme prevents this change.
-
Materials:
-
Recombinant human BACE1 and BACE2 enzymes.
-
A fluorescently labeled peptide substrate for BACE1/2.
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Test compounds (this compound, atabecestat) dissolved in DMSO.
-
Black, low-binding 96- or 384-well plates.
-
A microplate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of the BACE1 or BACE2 enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Data are analyzed by plotting the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Radioligand Binding Assay for BACE1 and BACE2 Selectivity
This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the active site of the enzyme.
-
Materials:
-
Membrane preparations containing BACE1 or BACE2.
-
A specific radiolabeled BACE1/2 inhibitor (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (this compound, atabecestat) dissolved in DMSO.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.
-
Conclusion
The data presented in this guide highlight a clear distinction in the selectivity profiles of this compound and atabecestat. This compound demonstrates significant selectivity for BACE1 over BACE2 and Cathepsin D, a characteristic that is desirable for minimizing potential off-target effects. In contrast, atabecestat, while a potent BACE1 inhibitor, has been described as nonselective, which may have contributed to the adverse events observed in clinical trials. This comparative guide underscores the critical importance of thorough selectivity profiling in the development of safe and effective BACE1 inhibitors for the treatment of Alzheimer's disease. Researchers are encouraged to consider these findings in the design and interpretation of future studies in this area.
References
Head-to-Head Comparison: PF-06751979 and Elenbecestat in the Pursuit of Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease research, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a focal point for the development of disease-modifying therapies. By targeting BACE1, the aim is to reduce the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. This guide provides a detailed head-to-head comparison of two such BACE1 inhibitors: PF-06751979, developed by Pfizer, and elenbecestat (E2609), developed by Eisai and Biogen. Although the clinical development of both compounds for Alzheimer's disease has been discontinued, the data amassed from their extensive preclinical and clinical evaluations offer valuable insights for the scientific community.
Mechanism of Action
Both this compound and elenbecestat are small-molecule inhibitors that target BACE1, a key enzyme in the amyloidogenic pathway.[1][2] BACE1 initiates the cleavage of the amyloid precursor protein (APP), a step that ultimately leads to the formation of Aβ peptides. By inhibiting this enzyme, both drugs were designed to decrease the production of Aβ, thereby potentially slowing the progression of Alzheimer's disease.[2][3]
The selectivity of these inhibitors for BACE1 over its homolog BACE2 is a critical parameter, as BACE2 inhibition has been linked to off-target effects such as hypopigmentation.[4][5]
Preclinical and Clinical Data Summary
The following tables summarize the key quantitative data for this compound and elenbecestat, compiled from published preclinical and clinical trial results.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Elenbecestat |
| BACE1 IC50 | 7.3 nM (binding assay)[6] | ~7 nM (cell-based assay)[7] |
| BACE2 IC50 | 194 nM (binding assay)[8] | 46 nM[9] |
| Selectivity (BACE2/BACE1) | ~26.6-fold (binding assay)[5][8] | ~6.6-fold[9] |
| Cathepsin D Selectivity | ~2500-fold[5] | Not explicitly reported |
Table 2: Clinical Pharmacodynamics - Amyloid-β Reduction in Cerebrospinal Fluid (CSF)
| Compound | Study Phase | Dose | Aβ Reduction in CSF | Citation |
| This compound | Phase I | 275 mg once daily | ~92% (Aβ1-40) and ~93% (Aβ1-42) at 24h post-dose on Day 14 | [10] |
| Elenbecestat | Phase I | 25-400 mg (14-day study) | Up to 80% (dose-dependent) | [2] |
| Elenbecestat | Phase II | 50 mg daily (18 months) | Statistically significant reduction in brain amyloid load (SUVR) | [11] |
Table 3: Clinical Development and Safety Overview
| Aspect | This compound | Elenbecestat |
| Developer | Pfizer | Eisai and Biogen |
| Highest Clinical Phase | Phase I[12] | Phase III (discontinued)[7] |
| Reason for Discontinuation | Pfizer ended its neurology development lines[13] | Unfavorable risk-benefit ratio determined by Data Safety Monitoring Board[7] |
| Reported Adverse Events (Phase I/II) | Mild to moderate; no notable food effects.[10] | Headache, dizziness, orolabial herpes relapse, weight loss, skin rashes, neuropsychiatric events.[2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the general approach to clinical evaluation, the following diagrams are provided.
Caption: Amyloidogenic pathway and the inhibitory action of BACE1 inhibitors.
Caption: General experimental workflow for BACE1 inhibitor development.
Experimental Protocols
The following sections outline the general methodologies for the key experiments cited in the evaluation of this compound and elenbecestat.
BACE1 Inhibition Assay (Fluorescence Polarization)
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against BACE1.
-
Principle: The assay measures the change in polarization of fluorescently labeled substrate peptide upon cleavage by BACE1. A small, fluorescently labeled peptide substrate, when intact and bound to a larger molecule (e.g., an antibody or streptavidin), will have a high fluorescence polarization value. When cleaved by BACE1, the smaller fluorescent fragment tumbles more rapidly in solution, resulting in a decrease in fluorescence polarization.
-
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorescently labeled BACE1 substrate peptide
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compounds (this compound or elenbecestat) at various concentrations
-
96-well or 384-well black plates
-
A microplate reader with fluorescence polarization capabilities
-
-
Procedure:
-
A solution of the BACE1 enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) in the assay buffer.
-
The fluorescently labeled substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The fluorescence polarization of each well is measured using a microplate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the control.
-
The IC50 value is determined by fitting the dose-response curve with a suitable nonlinear regression model.
-
Amyloid-β Quantification in CSF (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying Aβ levels in biological fluids like cerebrospinal fluid.
-
Principle: This sandwich ELISA utilizes two antibodies that bind to different epitopes on the Aβ peptide. One antibody is coated onto the surface of a microplate well to capture Aβ from the sample. A second, detection antibody, which is conjugated to an enzyme, binds to the captured Aβ. The addition of a substrate for the enzyme results in a colorimetric or chemiluminescent signal that is proportional to the amount of Aβ in the sample.[13]
-
Materials:
-
ELISA plate pre-coated with a capture antibody specific for Aβ (e.g., anti-Aβ N-terminal antibody).
-
CSF samples from clinical trial participants.
-
Aβ standards of known concentrations.
-
Detection antibody (e.g., anti-Aβ C-terminal antibody) conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash buffer.
-
Substrate solution (e.g., TMB for colorimetric detection).
-
Stop solution.
-
Microplate reader.
-
-
Procedure:
-
CSF samples and Aβ standards are added to the wells of the coated microplate and incubated.
-
The plate is washed to remove unbound components.
-
The detection antibody is added to the wells and incubated.
-
The plate is washed again to remove unbound detection antibody.
-
The substrate solution is added, and the plate is incubated to allow for color development.
-
The reaction is stopped with the addition of a stop solution.
-
The absorbance or luminescence of each well is measured using a microplate reader.
-
A standard curve is generated by plotting the signal of the standards against their known concentrations.
-
The concentration of Aβ in the CSF samples is determined by interpolating their signal on the standard curve.[2]
-
Conclusion
Both this compound and elenbecestat demonstrated potent BACE1 inhibition and a corresponding reduction in CSF amyloid-beta levels, validating their mechanism of action. This compound showed higher selectivity for BACE1 over BACE2 in preclinical assays compared to elenbecestat. However, the clinical development of both compounds was halted, for strategic reasons in the case of this compound and due to an unfavorable risk-benefit profile for elenbecestat in Phase III trials. The data from these programs underscore the challenges in translating potent BACE1 inhibition into clinical benefit for Alzheimer's disease patients and highlight the importance of careful safety and tolerability monitoring in long-term studies. The insights gained from the development of these and other BACE1 inhibitors continue to inform the ongoing research for effective Alzheimer's disease therapies.
References
- 1. eisai.com [eisai.com]
- 2. Standardization of measurement of beta-amyloid(1-42) in cerebrospinal fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eisai and Biogen Present Detailed Results from Phase II Clinical Study of Elenbecestat in MCI and Mild to Moderate Alzheimer's Disease at AAIC 2018 – ACN Newswire [test.acnnewswire.com]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II Clinical Study Of Elenbecestat Demonstrates Safety And Tolerability In MCI And Mild To Moderate Alzheimer's Disease At 18-Months [prnewswire.com]
- 12. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. novamedline.com [novamedline.com]
Comparative Analysis of PF-06751979 Cross-reactivity with Aspartyl Proteases
For Immediate Release
This guide provides a detailed comparison of the BACE1 inhibitor, PF-06751979, and its cross-reactivity with other key human aspartyl proteases. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of the compound's selectivity profile.
Introduction to this compound
This compound is a potent and selective inhibitor of the beta-site amyloid precursor protein cleaving enzyme-1 (BACE1), an aspartyl protease that plays a crucial role in the generation of amyloid-β (Aβ) peptides.[1] The accumulation of these peptides is a central event in the pathophysiology of Alzheimer's disease. As with any therapeutic inhibitor, understanding its selectivity and potential off-target effects is critical. This guide focuses on the cross-reactivity of this compound with other structurally related aspartyl proteases.
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound has been evaluated against several other human aspartyl proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays.
| Target Protease | Assay Type | This compound IC50 (nM) | Selectivity over BACE1 (fold) | Reference |
| BACE1 | Binding Assay | 7.3 | - | [2] |
| Fluorescence Polarization | 26.9 | - | [3] | |
| BACE2 | Binding Assay | 194 | 26.6 | [2] |
| Fluorescence Polarization | 238 | 6.4 | [3] | |
| Cathepsin D | Fluorescence Polarization | >100,000 | ~2500 | [1][2] |
| Pepsin | Not Reported | - | - | |
| Chymosin | Not Reported | - | - | |
| Renin | Not Reported | - | - |
Note: Data for pepsin, chymosin, and renin are not available in the reviewed literature.
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. The following diagram illustrates this critical pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative comparison.
Fluorescence Polarization (FP) Inhibition Assay
This assay measures the inhibition of BACE1 activity by monitoring the change in fluorescence polarization of a fluorescently labeled peptide substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorescently labeled BACE1 substrate (e.g., biotin-GLTNIKTEEISEISYEVEFR-C[Oregon green]KK-OH)[3]
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound and other test compounds
-
384-well black assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in 100% DMSO. These dilutions are then further diluted in assay buffer to the desired final concentrations, ensuring the final DMSO concentration remains constant (typically ≤1%).[3]
-
Assay Plate Preparation: 0.15 µL of the compound dilutions are dispensed into the wells of a 384-well black assay plate.[3]
-
Enzyme and Substrate Addition: A master mix containing the BACE1 enzyme and the fluorescently labeled substrate in assay buffer is prepared.
-
Reaction Initiation: The enzyme-substrate master mix is added to the wells containing the test compound to initiate the enzymatic reaction.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes), protected from light.
-
Measurement: The fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: The decrease in fluorescence polarization, which is proportional to the extent of substrate cleavage, is measured. The percentage of inhibition is calculated relative to a no-inhibitor control. IC50 values are determined by fitting the dose-response data to a suitable sigmoidal curve.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to BACE1 by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes or purified recombinant BACE1
-
Radiolabeled BACE1 ligand (e.g., a tritiated or iodinated known BACE1 inhibitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound and other unlabeled test compounds
-
GF/B filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Serial dilutions of this compound are prepared in the binding buffer.
-
Assay Plate Preparation: The assay is set up in a 96-well plate. Each well contains the BACE1 preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation mixture is rapidly filtered through a GF/B filter plate using a cell harvester. This separates the bound from the free radioligand, as the BACE1-ligand complex is retained on the filter.
-
Washing: The filters are washed multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand, is determined from the resulting competition curve.
Experimental Workflow for Inhibitor Selectivity Screening
The following diagram outlines a general workflow for assessing the selectivity of a protease inhibitor.
Conclusion
The available data demonstrates that this compound is a highly potent inhibitor of BACE1 with significant selectivity over the closely related aspartyl protease BACE2 and excellent selectivity against Cathepsin D.[1][2] While the phrase "broad selectivity over related aspartyl proteases" is used in the literature, specific quantitative data for other key aspartyl proteases such as pepsin, chymosin, and renin are not publicly available. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of BACE1 Inhibitors for Amyloid-Beta Reduction: A Focus on PF-06751979
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BACE1 inhibitor PF-06751979 with other key players in the field of Alzheimer's disease research. This document synthesizes available data to evaluate its performance in reducing amyloid-beta (Aβ) peptides, a critical target in the development of therapeutics for Alzheimer's.
This compound, a selective inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), demonstrated promising results in early clinical development by effectively reducing Aβ levels.[1] BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the generation of Aβ peptides that are central to the pathology of Alzheimer's disease.[1][2][3]
Developed by Pfizer, this compound was engineered for high selectivity for BACE1 over the homologous protein BACE2 and other aspartyl proteases like Cathepsin D.[1][4][5] This selectivity was a key design feature aimed at minimizing potential side effects, such as hypopigmentation, which had been observed with less selective BACE1 inhibitors.[5][6]
Phase I clinical trials revealed that this compound was well-tolerated in healthy adults and older subjects at various doses.[1][7] Pharmacodynamic analyses from these studies showed a dose-dependent reduction in Aβ levels in both cerebrospinal fluid (CSF) and plasma.[1][7][8] Despite these encouraging early results, the development of this compound was discontinued in 2018 as part of a strategic decision by Pfizer to exit neurology research.[4][9]
This guide will compare the available data for this compound with other notable BACE1 inhibitors that have been in clinical development, providing a quantitative and methodological overview to inform future research in this area.
Quantitative Comparison of BACE1 Inhibitors
The following tables summarize the Aβ reduction observed in clinical trials of this compound and other prominent BACE1 inhibitors.
Table 1: Cerebrospinal Fluid (CSF) Aβ Reduction
| Compound | Dose | Treatment Duration | Aβ40 Reduction | Aβ42 Reduction | Study Population |
| This compound | 275 mg once daily | 14 days | ~92% | ~93% | Healthy adults |
| Verubecestat (MK-8931) | 12 mg, 40 mg, 60 mg daily | 7 days | Dose-dependent, up to 80% | Dose-dependent, up to 80% | Mild to moderate AD patients |
| Atabecestat (JNJ-54861911) | 5 mg, 25 mg, 50 mg daily | Not specified | 50%, 80%, 90% respectively | Not specified | Pre-dementia individuals |
| Lanabecestat (AZD3293) | 15 mg, 50 mg daily | 14 days | ~60-75% | ~60-75% | Mild to moderate AD patients |
| Umibecestat (CNP-520) | Not specified | Not specified | Robust, dose-dependent | Robust, dose-dependent | Healthy elderly |
| Elenbecestat (E2609) | 50 mg daily | Single dose | Significant reduction | Significant reduction | Healthy participants |
Table 2: Plasma Aβ Reduction
| Compound | Dose | Treatment Duration | Aβ40/42 Reduction | Study Population |
| This compound | 275 mg once daily | 14 days | Concentration-dependent | Healthy adults |
| Verubecestat (MK-8931) | 12 mg, 40 mg, 60 mg daily | 14 days | Dose-dependent, up to 90% | Healthy volunteers |
| Atabecestat (JNJ-54861911) | 5-150 mg daily | 14 days | Up to 90% | Healthy young and elderly |
| Lanabecestat (AZD3293) | 15 mg, 50 mg daily | 14 days | ~50-70% | Mild to moderate AD patients |
| Elenbecestat (E2609) | Not specified | Not specified | Strong reduction | Rodents, guinea pigs, and non-human primates |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the typical protocols used in the evaluation of BACE1 inhibitors.
BACE1 Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting BACE1 enzymatic activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human BACE1 enzyme and a synthetic peptide substrate containing the BACE1 cleavage site of APP are used. The substrate is often labeled with a fluorophore and a quencher.
-
Assay Reaction: The BACE1 enzyme is incubated with the test compound at various concentrations in an appropriate buffer system.
-
Substrate Addition: The fluorescently labeled substrate is added to initiate the enzymatic reaction.
-
Signal Detection: In the presence of an active inhibitor, the cleavage of the substrate is reduced, resulting in a lower fluorescence signal. The signal is measured over time using a fluorescence plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration.
Aβ Quantification in CSF and Plasma
Objective: To measure the levels of Aβ peptides (Aβ40 and Aβ42) in biological fluids as a pharmacodynamic marker of BACE1 inhibition.
Methodology:
-
Sample Collection: CSF is typically collected via lumbar puncture, and blood samples are collected to obtain plasma.
-
Sample Processing: Samples are centrifuged and stored at -80°C until analysis.
-
Quantification by ELISA: Enzyme-linked immunosorbent assays (ELISA) are commonly used. Specific monoclonal antibodies for Aβ40 and Aβ42 are coated onto microplates.
-
Assay Procedure: Samples and standards are added to the wells, followed by the addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Detection: A substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is proportional to the concentration of Aβ in the sample.
-
Data Analysis: A standard curve is generated to determine the concentration of Aβ in the unknown samples.
Visualizing the BACE1 Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental process, the following diagrams are provided.
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Clinical Candidate this compound: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of this compound, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of BACE1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of key BACE1 inhibitors. It includes supporting experimental data, detailed methodologies for cited experiments, and visualizations of relevant biological pathways and experimental workflows.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[1][2][3][4] The accumulation of these peptides is a hallmark of Alzheimer's disease. Consequently, BACE1 has been a prime target for the development of disease-modifying therapies.[1][2][5][6] This guide compares the in vivo efficacy of several prominent BACE1 inhibitors: Verubecestat, Lanabecestat, Atabecestat, and Umibecestat.
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the role of BACE1 in the cleavage of Amyloid Precursor Protein (APP) and the subsequent formation of Aβ plaques, a key pathological feature of Alzheimer's disease.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. researchgate.net [researchgate.net]
Demise of a Promising Alzheimer's Candidate: The Discontinuation of PF-06751979 in the Landscape of BACE1 Inhibitor Setbacks
The development of PF-06751979, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), was halted not due to clinical trial failures, but as a result of a strategic business decision by Pfizer in January 2018 to discontinue its neurology research and development programs. This decision came despite promising Phase I clinical trial results where the compound was well-tolerated and demonstrated a significant, dose-dependent reduction of amyloid-β (Aβ) peptides in the cerebrospinal fluid (CSF) and plasma.[1][2][3] At a dose of 275 mg once daily, this compound achieved approximately 92% and 93% reductions in CSF Aβ1-40 and Aβ1-42, respectively, showcasing its potent target engagement.[1][4]
This guide provides a comparative analysis of this compound against other notable BACE1 inhibitors that were discontinued for various reasons, offering insights into the challenging landscape of Alzheimer's disease drug development for researchers, scientists, and drug development professionals.
Comparative Analysis of Discontinued BACE1 Inhibitors
The pursuit of BACE1 inhibitors as a therapeutic strategy for Alzheimer's disease has been fraught with challenges, leading to the discontinuation of several promising candidates. Unlike this compound, the termination of other prominent BACE1 inhibitor programs was primarily driven by disappointing efficacy or significant safety concerns in later-stage clinical trials.
| Inhibitor | Company | Reason for Discontinuation | Key Adverse Events/Efficacy Findings |
| This compound | Pfizer | Strategic business decision to exit neuroscience R&D.[3] | Well-tolerated in Phase I trials with no significant adverse events reported.[1][4] |
| Verubecestat (MK-8931) | Merck | Lack of efficacy in Phase III trials (APECS and EPOCH).[5] | Worsening of some measures of cognition and daily function compared to placebo.[6] |
| Lanabecestat (AZD3293) | AstraZeneca & Eli Lilly | Failure to meet primary endpoints in Phase III trials (AMARANTH and DAYBREAK-ALZ) based on futility analysis.[7] | Did not slow cognitive or functional decline.[7] |
| Atabecestat (JNJ-54861911) | Janssen | Serious elevations in liver enzymes observed in Phase II/III trials.[8][9][10] | Dose-related liver enzyme elevations and a trend towards cognitive worsening.[11][12] |
| Elenbecestat (E2609) | Eisai & Biogen | Unfavorable risk-benefit ratio identified by the Data Safety Monitoring Board in Phase III trials (MISSION AD1 & AD2).[13][14] | Cognitive decline in some tests at six months, weight loss, skin rashes, and neuropsychiatric adverse events.[15] |
Quantitative Comparison of BACE1 Inhibitor Performance
The following tables summarize the in vitro potency and in vivo efficacy of this compound and its comparators, providing a quantitative basis for their evaluation.
Table 1: In Vitro Potency of BACE1 Inhibitors
| Inhibitor | BACE1 IC50/Ki | BACE2 IC50/Ki | Assay Type |
| This compound | 7.3 nM (IC50)[11][16][17] | 194 nM (IC50)[11][17] | Binding Assay |
| Verubecestat (MK-8931) | 13 nM (IC50), 2.2 nM (Ki)[6][7][18] | 0.38 nM (Ki)[18] | Cell-based / Purified Enzyme |
| Lanabecestat (AZD3293) | 0.6 nM (IC50), 0.4 nM (Ki)[8][10][13] | 0.8 nM (Ki)[19] | In vitro / Binding Assay |
| Atabecestat (JNJ-54861911) | Not explicitly reported in searches | Not explicitly reported in searches | - |
| Elenbecestat (E2609) | ~7 nM (IC50)[9][20][21] | 46 nM (IC50)[22] | Cell-based Assay |
Table 2: In Vivo Efficacy of BACE1 Inhibitors (CSF Aβ Reduction)
| Inhibitor | Dose | % Reduction in CSF Aβ40 | % Reduction in CSF Aβ42 | Clinical Trial Phase |
| This compound | 275 mg/day | ~92%[1][4] | ~93%[1][4] | Phase I |
| Verubecestat (MK-8931) | 12 mg/day | >60%[6] | >60%[6] | Phase I |
| 40 mg/day | >75%[6] | >75%[6] | ||
| Lanabecestat (AZD3293) | 15 mg/day | - | 63%[21][22] | Phase I |
| 50 mg/day | - | 79%[21][22] | ||
| Atabecestat (JNJ-54861911) | 5 mg/day | 50%[12] | 50%[12] | Phase II |
| 25 mg/day | 80%[12] | 80%[12] | ||
| 50 mg/day | 90%[12] | 90%[12] | ||
| Elenbecestat (E2609) | 800 mg (single dose) | - | up to 92%[12] | Phase I |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of BACE1 inhibitors are crucial for the replication and validation of findings.
BACE1 Inhibition Assay (FRET-based)
This protocol outlines a common method for determining the in vitro potency of BACE1 inhibitors.
Principle: The assay utilizes a synthetic peptide substrate containing the BACE1 cleavage site flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence. Upon cleavage by BACE1, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
Procedure:
-
Compound Preparation: Serially dilute test compounds in an appropriate buffer (e.g., sodium acetate, pH 4.5) to various concentrations.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human BACE1 enzyme and the FRET peptide substrate in the assay buffer.
-
Assay Reaction: In a microplate, add the test compound, followed by the BACE1 enzyme. After a brief pre-incubation, initiate the reaction by adding the FRET substrate.
-
Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 320 nm, Em: 405 nm).
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of Aβ Levels in Cerebrospinal Fluid (ELISA)
This protocol describes a standard method for quantifying Aβ peptides in CSF samples from clinical trials.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to capture and detect specific Aβ isoforms (Aβ1-40 and Aβ1-42).
Procedure:
-
Sample Collection and Preparation: Collect CSF via lumbar puncture and store at -80°C until analysis. Thaw samples on ice before use. Dilute CSF samples as needed with the provided assay diluent.
-
Assay Plate Preparation: Use a microplate pre-coated with a capture antibody specific for the C-terminus of the Aβ peptide.
-
Incubation with Samples and Standards: Add prepared standards and CSF samples to the wells and incubate to allow the Aβ peptides to bind to the capture antibody.
-
Addition of Detection Antibody: After washing the plate, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to a different epitope on the Aβ peptide.
-
Substrate Reaction: Following another wash step, add a substrate that is converted by the enzyme into a detectable signal (e.g., a colorimetric or chemiluminescent signal).
-
Signal Quantification: Measure the signal using a plate reader.
-
Data Analysis: Generate a standard curve from the signal of the known concentrations of Aβ standards. Use this curve to calculate the concentration of Aβ in the CSF samples.
Visualizing the Science
To better understand the biological context and experimental processes, the following diagrams are provided.
References
- 1. behavioralhealth2000.com [behavioralhealth2000.com]
- 2. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ibl-international.com [ibl-international.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medkoo.com [medkoo.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. caymanchem.com [caymanchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. glpbio.com [glpbio.com]
- 22. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
